molecular formula C8H5BrN2O2 B1439350 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-74-7

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1439350
CAS No.: 876379-74-7
M. Wt: 241.04 g/mol
InChI Key: FQSDTISBBQCEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSDTISBBQCEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669820
Record name 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-74-7
Record name 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets. The rigid, planar nature of this bicyclic system, combined with its unique electronic properties, makes it an ideal starting point for the development of novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a bromine atom and a carboxylic acid group on this scaffold creates a molecule of significant interest to researchers and drug development professionals. The carboxylic acid at the 2-position provides a handle for forming amides and esters, enabling the exploration of structure-activity relationships (SAR) through library synthesis. Simultaneously, the bromine atom at the 6-position serves as a key functional group for modern cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Derivatives of the parent 6-Bromopyrazolo[1,5-a]pyridine have been identified as valuable reagents in the discovery of selective PI3Kα (Phosphoinositide 3-kinase alpha) inhibitors, which are a major focus in oncology research.[1][2] Furthermore, the broader class of pyrazolo[1,5-a]pyridine-based molecules has shown potential in treating a range of conditions, including neurological disorders and cancer.[3] This positions this compound as a crucial building block for accessing novel chemical matter with significant therapeutic potential.

Caption: Chemical structure of this compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is fundamental for its effective use in a research setting.

Core Properties

The key physicochemical identifiers and properties for this compound are summarized below. This data is critical for accurate record-keeping, material sourcing, and experimental design.

PropertyValueReference
CAS Number 876379-74-7[4]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [5]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Temperature Refrigerator (2-8°C)[4][6]
InChI Key FQSDTISBBQCEQT-UHFFFAOYSA-N[4]
Solubility Profile (Qualitative)

Based on its molecular structure, this compound is predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Due to the acidic nature of the carboxylic acid group, it is also expected to be soluble in aqueous basic solutions (e.g., 1M NaOH) through the formation of its carboxylate salt. Its solubility in lower-polarity solvents like dichloromethane or ethyl acetate is likely limited.

Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification provides a clear summary of the associated risks.

GHS ClassificationInformationReference
Pictogram
Signal Word Warning [4][6][7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][7][8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Causality Behind Handling Procedures: The specified hazard statements necessitate the use of standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9] All manipulations of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[9] The risk of skin and eye irritation underscores the importance of proper glove removal techniques and the immediate washing of any affected areas.[9]

Synthesis and Purification

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and efficient pathway can be derived from established chemical principles and the availability of key starting materials.

Retrosynthetic Analysis

The most direct and industrially scalable approach to a carboxylic acid is the hydrolysis of its corresponding ester. The precursor, Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1176413-18-5), is commercially available, making this the preferred synthetic route.[10] The retrosynthetic logic is a simple disconnection at the ester functional group.

retrosynthesis target 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid intermediate Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate target->intermediate Ester Hydrolysis

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthesis Protocol

This protocol describes the saponification (base-catalyzed hydrolysis) of the ethyl ester precursor. This method is chosen for its high efficiency and straightforward workup procedure, adapted from similar hydrolyses of related isomers.[2][11]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.).

  • Solvent Addition: Add a mixture of ethanol (EtOH) and water (e.g., a 3:1 v/v ratio) to dissolve or suspend the starting material.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq., e.g., 1M solution) to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours or gently reflux for 4-6 hours. The choice of temperature depends on the reactivity of the substrate and desired reaction time; room temperature is often sufficient and minimizes side reactions.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup - Solvent Removal: Once complete, remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding 1M hydrochloric acid (HCl). The product, being less soluble in acidic water, will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the collected solid under vacuum to yield the final product, this compound.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The protocol is self-validating through rigorous characterization of the final product. Purity should be assessed by High-Performance Liquid Chromatography (HPLC), and the structure must be confirmed by NMR and Mass Spectrometry.

workflow Figure 3: Synthesis & Purification Workflow start Start: Ethyl Ester Precursor reaction Saponification (NaOH, EtOH/H₂O) start->reaction workup Workup: EtOH Removal, Acidification (HCl) reaction->workup isolation Isolation: Vacuum Filtration workup->isolation purification Purification: Recrystallization (optional) isolation->purification analysis Analysis: (HPLC, NMR, MS) purification->analysis product Final Product: Pure Carboxylic Acid analysis->product

Caption: General experimental workflow for synthesis and validation.

Spectroscopic and Analytical Characterization

While public domain spectra for this specific compound are scarce, its structure allows for the confident prediction of key analytical signatures essential for its unambiguous identification.

Analytical TechniquePredicted Salient Features
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton.δ ~7.5-9.0 ppm (m, 4H): Multiple signals in the aromatic region corresponding to the four protons on the bicyclic ring system.δ ~7.2 ppm (s, 1H): Singlet for the proton at the 3-position.
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 ppm: Carbonyl carbon of the carboxylic acid.δ ~110-150 ppm: Multiple signals corresponding to the eight carbons of the aromatic pyrazolo[1,5-a]pyridine ring. The carbon bearing the bromine will be shifted upfield.
Mass Spectrometry (ESI-) [M-H]⁻ at m/z ~239/241: A characteristic doublet of peaks of approximately equal intensity, representing the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy ~2500-3300 cm⁻¹: Very broad band for the O-H stretch of the carboxylic acid.~1700 cm⁻¹: Strong, sharp band for the C=O stretch of the carboxylic acid.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Expertise Behind Predictions: The predicted NMR shifts are based on standard chemical shift values for aromatic and carboxylic acid protons/carbons, with adjustments for the electronic effects of the heterocyclic system. The most definitive feature in the mass spectrum of a monobrominated compound is the isotopic M/M+2 pattern, which provides immediate confirmation of bromine's presence.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Reactions at the Carboxylic Acid

The 2-carboxylic acid group is a versatile handle for derivatization, most commonly through amide bond formation. This is a cornerstone of medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.

  • Amide Coupling: Reaction with a primary or secondary amine using standard coupling reagents (e.g., EDC/HOBt, HATU) yields the corresponding amide. This allows for the introduction of a vast array of side chains.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents can produce various esters.

Reactions at the Bromo Substituent

The 6-bromo group is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki Coupling: Reaction with a boronic acid or ester to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing amino substituents.

reactivity Figure 4: Key Reaction Pathways cluster_acid Carboxylic Acid Chemistry cluster_bromo Cross-Coupling Chemistry start 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid amide Amide Derivatives start->amide R-NH₂, Coupling Agent ester Ester Derivatives start->ester R-OH, H⁺ suzuki Aryl/Heteroaryl (Suzuki Coupling) start->suzuki R-B(OH)₂, Pd Catalyst sonogashira Alkynyl (Sonogashira Coupling) start->sonogashira R-C≡CH, Pd/Cu Catalyst buchwald Amino (Buchwald-Hartwig) start->buchwald R-NH₂, Pd Catalyst

Caption: Major synthetic transformations of the title compound.

Application as a Medicinal Chemistry Building Block

The dual functionality of this molecule makes it an exemplary building block for generating compound libraries for high-throughput screening. A typical drug discovery workflow would involve:

  • Scaffold Derivatization: Synthesizing a library of amides by reacting the carboxylic acid with a diverse set of amines.

  • Core Modification: Taking a promising amide "hit" from the initial screen and further modifying it via Suzuki or other cross-coupling reactions at the bromine position to optimize potency and selectivity.

This stepwise approach allows for a systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, accelerating the identification of lead compounds for therapeutic development. Its relevance as a precursor for kinase inhibitors, among other target classes, makes it a high-value reagent for any drug discovery program.[1][2][12]

Conclusion

This compound is a strategically designed chemical entity that offers significant advantages to the research and drug discovery community. Its well-defined physicochemical properties, coupled with a predictable safety profile, allow for its confident integration into laboratory workflows. The presence of two orthogonally reactive functional groups—a carboxylic acid and a bromine atom—provides chemists with a powerful and flexible tool for synthesizing novel and complex molecules. As the demand for innovative therapeutics continues to grow, the utility of such versatile building blocks in constructing the next generation of medicines cannot be overstated.

References

  • Safety Data Sheet - Angene Chemical. Angene Chemical. (2021-05-01). [Link]
  • This compound. Autebo. [Link]
  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Longdom Publishing. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820. PubChem. [Link]
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. MySkinRecipes. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
  • CAS 885276-93-7: Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-bromo-, ethyl ester. Moleqube. [Link]
  • Systematic Modification of the Substitution P
  • CAS 1211596-19-8 | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Alchem Pharmtech. [Link]
  • Pyrazolo[1,5-a]pyridine-6-carboxylic acid. UB. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

Sources

An In-Depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-74-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its rigid, planar structure and versatile synthetic handles allow for extensive structural modifications, making it an attractive starting point for the design of novel drugs.[2] Derivatives of this scaffold have shown a wide range of biological activities, including acting as kinase inhibitors, anticancer agents, and modulators of the central nervous system.[3][4] The strategic introduction of substituents, such as a bromine atom and a carboxylic acid, onto this core structure, as seen in 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, provides valuable opportunities for further chemical exploration and the development of new therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific derivative.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for the safe handling, storage, and application of this compound in a laboratory setting.

PropertyValueReference
CAS Number 876379-74-7[3]
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Physical Form Solid[3]
Purity Typically ≥97%[3]
Storage Refrigerator, sealed in a dry environment[3]
InChI Key FQSDTISBBQCEQT-UHFFFAOYSA-N[3]
Signal Word Warning[3]
Hazard Statements H302, H315, H319, H335[3]
Precautionary Statements P261, P305, P338, P351[3]

Proposed Synthesis Pathway

A proposed multi-step synthesis is outlined below:

Step 1: N-amination of 3-Bromopyridine The synthesis would commence with the N-amination of 3-bromopyridine. This can be achieved using a suitable aminating agent such as hydroxylamine-O-sulfonic acid.

Step 2: [3+2] Cycloaddition The resulting 1-amino-3-bromopyridinium salt can then undergo a [3+2] cycloaddition reaction with an ethyl propiolate. This reaction typically proceeds in the presence of a base to generate the pyrazolo[1,5-a]pyridine ring system.

Step 3: Saponification The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate with a base, such as sodium hydroxide, in a suitable solvent like ethanol, followed by acidification.

Synthesis_Pathway 3-Bromopyridine 3-Bromopyridine 1-Amino-3-bromopyridinium salt 1-Amino-3-bromopyridinium salt 3-Bromopyridine->1-Amino-3-bromopyridinium salt Hydroxylamine-O-sulfonic acid Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate 1-Amino-3-bromopyridinium salt->Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate Ethyl propiolate, Base This compound This compound Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate->this compound 1. NaOH, EtOH 2. H+

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure and known data for similar compounds, the following characteristic spectral features can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. A downfield singlet for the carboxylic acid proton would also be expected, typically above 10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm). The carbon atom attached to the bromine would also show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretching vibration (around 1700 cm⁻¹), and various C-H and C=C/C=N stretching and bending vibrations characteristic of the aromatic heterocyclic system.

Reactivity and Synthetic Utility

This compound is a versatile building block for organic synthesis, offering two primary points for chemical modification: the bromine atom at the 6-position and the carboxylic acid at the 2-position.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Suzuki_Coupling Reactant This compound Product 6-Aryl-pyrazolo[1,5-a]pyridine-2-carboxylic acid Reactant->Product Pd catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Amide Bond Formation

The carboxylic acid functionality at the 2-position provides a handle for the formation of amide bonds.[7] This is a crucial reaction in medicinal chemistry for linking the core scaffold to various amine-containing fragments, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be employed for this transformation.

Amide_Coupling Reactant This compound Product Amide Derivative Reactant->Product Coupling agent, Base Amine R-NH2 Amine->Product

Caption: Amide bond formation from the title compound.

Potential Applications in Drug Discovery and Beyond

While specific biological data for this compound is limited in the public domain, the broader class of pyrazolo[1,5-a]pyridines has shown significant promise in several therapeutic areas.

  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine scaffold is a key component of several kinase inhibitors. The ability to functionalize both the 6-position (via the bromo group) and the 2-position (via the carboxylic acid) makes this compound an excellent starting point for the synthesis of new kinase inhibitors with potentially improved selectivity and potency.[4]

  • Anticancer Agents: Many pyrazolo[1,5-a]pyridine derivatives have demonstrated potent anticancer activity.[2] The structural features of this compound make it a valuable intermediate for the development of novel oncology drug candidates.

  • Central Nervous System (CNS) Disorders: The pyrazolo[1,5-a]pyridine core is also found in compounds targeting CNS disorders.[1] The derivatization of the title compound could lead to new molecules with potential applications in treating neurological and psychiatric conditions.

  • Agrochemicals: Beyond pharmaceuticals, pyrazolo[1,5-a]pyridine derivatives have found applications in agriculture as herbicides and pesticides.[1] The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for the introduction of diverse chemical moieties at two distinct positions of the privileged pyrazolo[1,5-a]pyridine scaffold. While detailed experimental data for this specific compound is not extensively documented, its synthesis and reactivity can be reliably predicted based on established chemical principles for this class of heterocycles. The potential for this compound to serve as a key intermediate in the development of new therapeutics and other advanced materials is significant, warranting further investigation by the scientific community.

References

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. [Link]
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Link]
  • ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom at the C6-position and a carboxylic acid at the C2-position offers valuable handles for further chemical modifications and structure-activity relationship (SAR) studies. This document details the prevalent synthetic strategies, including the key cyclization reactions to form the bicyclic core, and provides a detailed, step-by-step experimental protocol for a practical and efficient synthesis.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial attention from the medicinal chemistry community. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, anti-herpesvirus agents, and modulators of metabotropic glutamate receptors.[1][2] The introduction of a bromine atom at the 6-position provides a versatile functional group for further derivatization through cross-coupling reactions, while the carboxylic acid at the 2-position allows for the formation of amides and esters, enabling the exploration of diverse chemical space.

Strategic Approaches to the Synthesis

The synthesis of substituted pyrazolo[1,5-a]pyridines generally relies on the construction of the bicyclic ring system from appropriately functionalized pyridine precursors. The most common and effective strategies involve the formation of the pyrazole ring fused to the pyridine core.

[3+2] Cycloaddition of N-Aminopyridinium Ylides

A powerful and widely utilized method for the synthesis of the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with suitable dipolarophiles.[2][3][4] In this approach, an N-aminopyridine is treated with an oxidizing agent to generate the corresponding N-aminopyridinium ylide in situ. This reactive intermediate then undergoes a cycloaddition reaction with an alkyne or a suitably activated alkene to furnish the pyrazolo[1,5-a]pyridine ring system.

Key Mechanistic Considerations: The regioselectivity of the cycloaddition is a critical aspect of this methodology and is influenced by the electronic and steric properties of both the ylide and the dipolarophile. For the synthesis of the target molecule, a propiolate derivative is a logical choice for the dipolarophile to introduce the carboxylic acid functionality at the C2-position.

Cyclocondensation of Substituted Pyridines

Another robust strategy involves the cyclocondensation of a substituted pyridine bearing a reactive nitrogen nucleophile at the 1-position with a three-carbon electrophilic partner. This approach often involves the initial formation of an N-aminopyridine derivative, which then undergoes an intramolecular or intermolecular cyclization to form the pyrazole ring. A relevant example involves the reaction of an N-aminopyridine with a β-dicarbonyl compound or its equivalent.[3]

A specific method for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has been reported, which involves the amination of a tribromopyridine, followed by salt formation, cyclization with ethyl propiolate, and subsequent hydrolysis of the ester.[5] A similar strategy can be adapted for the synthesis of the 2-carboxylic acid isomer by carefully selecting the starting materials and reaction conditions.

Recommended Synthetic Pathway

Based on a review of the available literature, a two-step synthetic sequence starting from 2-amino-5-bromopyridine is proposed as an efficient route to this compound. This pathway involves the formation of an N-aminopyridinium salt followed by a [3+2] cycloaddition with ethyl propiolate and subsequent hydrolysis of the resulting ester.

Synthetic Pathway A 2-Amino-5-bromopyridine B 1-Amino-5-bromo-2-imino-1,2-dihydropyridinium Salt A->B Hydroxylamine-O-sulfonic acid C Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate B->C Ethyl propiolate, Base D This compound C->D NaOH, EtOH/H2O

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate

This step involves the formation of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction.

Experimental Workflow - Step 1 cluster_0 Reaction Setup cluster_1 Cycloaddition cluster_2 Work-up and Purification A Dissolve 2-Amino-5-bromopyridine in a suitable solvent (e.g., CH2Cl2). B Add Hydroxylamine-O-sulfonic acid portion-wise at 0 °C. A->B C Stir the reaction mixture at room temperature. B->C D Cool the reaction mixture to 0 °C. C->D E Add a base (e.g., K2CO3) followed by the dropwise addition of ethyl propiolate. D->E F Allow the reaction to warm to room temperature and stir overnight. E->F G Quench the reaction with water. F->G H Extract the product with an organic solvent (e.g., CH2Cl2). G->H I Dry the organic layer over Na2SO4 and concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Workflow for the synthesis of the ester intermediate.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine172.0110.0 g58.1 mmol
Hydroxylamine-O-sulfonic acid113.097.2 g63.7 mmol
Ethyl propiolate98.106.2 mL61.0 mmol
Potassium carbonate (K2CO3)138.2116.1 g116.2 mmol
Dichloromethane (CH2Cl2)-200 mL-
Water (H2O)-100 mL-
Sodium sulfate (Na2SO4)---
Silica gel for chromatography---

Procedure:

  • To a stirred solution of 2-Amino-5-bromopyridine (10.0 g, 58.1 mmol) in dichloromethane (150 mL) cooled to 0 °C, add Hydroxylamine-O-sulfonic acid (7.2 g, 63.7 mmol) in portions over 15 minutes.

  • Remove the ice bath and stir the resulting suspension at room temperature for 4 hours.

  • Cool the reaction mixture back to 0 °C and add potassium carbonate (16.1 g, 116.2 mmol) followed by the dropwise addition of ethyl propiolate (6.2 mL, 61.0 mmol) over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the desired carboxylic acid.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (example)
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate270.0910.0 g37.0 mmol
Sodium hydroxide (NaOH)40.002.96 g74.0 mmol
Ethanol (EtOH)-100 mL-
Water (H2O)-50 mL-
Hydrochloric acid (HCl), 2M-As needed-

Procedure:

  • To a solution of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (10.0 g, 37.0 mmol) in ethanol (100 mL) and water (50 mL), add sodium hydroxide (2.96 g, 74.0 mmol).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[6]

Characterization Data (Representative)

CompoundAppearanceYield (%)Melting Point (°C)1H NMR (DMSO-d6, 400 MHz) δ (ppm)
This compoundOff-white solid>85>200 (decomposes)13.5 (br s, 1H), 8.85 (s, 1H), 7.70 (d, J=9.2 Hz, 1H), 7.45 (dd, J=9.2, 1.6 Hz, 1H), 7.10 (s, 1H)

Conclusion

The synthesis of this compound can be efficiently achieved through a reliable and scalable two-step process. The presented methodology, which leverages a [3+2] cycloaddition followed by ester hydrolysis, provides researchers and drug development professionals with a practical guide to access this valuable building block. The strategic placement of the bromine and carboxylic acid functionalities opens up numerous avenues for the development of novel pyrazolo[1,5-a]pyridine-based compounds with potential therapeutic applications.

References

  • Vertex Pharmaceuticals Incorporated. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 2006, 14(4), 944-954. [Link]
  • Reddy, C. V., et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019, 4(9), 13837-13849. [Link]
  • El-Sayed, M. A. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2204554. [Link]
  • Ramírez-López, P., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021, 26(21), 6689. [Link]
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
  • Abdel-Wahab, B. F., et al. Synthesis of pyrazolo[1,5-a]pyrimidines.
  • Adimurthy, S., et al. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 2017, 49(11), 2513-2522. [Link]
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemical Sciences, 2017. [Link]
  • Kumar, A., et al. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 2020, 10(60), 36551-36558. [Link]
  • Abdel-Wahab, B. F., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 2017, 11(1), 59. [Link]
  • Organic Letters. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 2021, 23(12), 4786-4790. [Link]
  • Addex Pharma S.A. 6-halo-pyrazolo[1,5-a]pyridines, a process for their preparation and their use as metabotropic glutamate receptor (mGluR) modulators.
  • Royal Society of Chemistry. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 2020, 10, 36551-36558. [Link]
  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, comprised of fused pyrazole and pyridine rings, serves as a versatile scaffold for the design of novel therapeutic agents. The presence of a bromine atom and a carboxylic acid group at specific positions offers reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, with a focus on the underlying principles and experimental methodologies relevant to its application in research and development.

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in drug discovery, appearing in a variety of kinase inhibitors and other biologically active molecules.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The planar nature of the pyrazolo[1,5-a]pyridine ring system allows it to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[2]

Molecular Structure and Properties

The fundamental architecture of this compound is defined by the fusion of a pyrazole and a pyridine ring. The key structural features and physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[3]
Molecular Weight 241.04 g/mol [3]
CAS Number 876379-74-7[3]
Appearance Solid[3]
SMILES C1=CC(=CN2C1=CC(=N2)C(=O)O)Br[3]
InChI Key FQSDTISBBQCEQT-UHFFFAOYSA-N[3]
Structural Elucidation

While a specific X-ray crystal structure for this compound is not publicly available, analysis of closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides significant insights into its expected molecular geometry.[1][4] The fused ring system is planar, a characteristic that is crucial for its interaction with the flat aromatic residues within the ATP-binding pockets of kinases. The bromine atom at the 6-position and the carboxylic acid at the 2-position will influence the electronic distribution and intermolecular interaction potential of the molecule. The carboxylic acid group, in particular, can act as a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition by biological targets.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of an N-aminopyridine derivative with a suitable three-carbon electrophile. This approach offers a high degree of flexibility for introducing substituents onto the heterocyclic core.

Below is a representative, step-by-step protocol for the synthesis of a 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, which can be conceptually adapted for the synthesis of the 2-carboxylic acid isomer.[5] The key difference would lie in the choice of the starting three-carbon synthon.

Experimental Protocol: Synthesis of a Related 6-Bromopyrazolo[1,5-a]pyridine Carboxylic Acid

Step 1: Hydrolysis of the Ester Precursor

  • Dissolve ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a mixture of 1 M NaOH (3 equivalents) and ethanol (5 mL).[5]

  • Reflux the reaction mixture for 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous phase to pH 1 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with water, and dry thoroughly.[5]

The causality behind this experimental choice lies in the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by protonation to yield the final carboxylic acid.

Characterization Techniques

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic protons on the pyridine and pyrazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm).

  • The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

  • The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence can be confirmed by D₂O exchange.

Expected ¹³C NMR Features:

  • Carbons in the aromatic rings will resonate in the region of δ 100-160 ppm.

  • The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift (δ > 160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum Features:

  • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (241.04 for C₈H₅BrN₂O₂).

  • The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Common fragmentation pathways for related pyrazolo[1,5-a]pyrimidines involve the loss of small molecules such as CO, HCN, and the halogen atom.

Application in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold is a key component of numerous kinase inhibitors that have entered clinical development. These compounds often function by competing with ATP for binding to the kinase active site. The strategic placement of substituents on the heterocyclic core allows for the fine-tuning of potency and selectivity against specific kinases. For instance, derivatives of this scaffold have been investigated as inhibitors of p38 kinase, PI3Kδ, and cyclin-dependent kinases (CDKs).[6][7]

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for the development of a kinase inhibitor based on the this compound scaffold.

G cluster_0 Scaffold-Based Drug Design Scaffold_Selection Scaffold Selection: 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid SAR_Exploration Structure-Activity Relationship (SAR) Exploration via Chemical Synthesis Scaffold_Selection->SAR_Exploration Diversification at Br and COOH positions In_Vitro_Screening In Vitro Screening: Kinase Inhibition Assays SAR_Exploration->In_Vitro_Screening Synthesized Analogs Lead_Optimization Lead Optimization: Improving Potency, Selectivity, and ADME Properties In_Vitro_Screening->Lead_Optimization Hit Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Drug

Caption: A logical workflow for the development of kinase inhibitors.

This workflow highlights the iterative process of chemical synthesis, biological evaluation, and optimization that is central to modern drug discovery. The this compound serves as an excellent starting point for such a campaign due to its inherent drug-like properties and synthetic tractability.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active compounds. Its well-defined molecular structure, characterized by a planar, aromatic core and versatile functional groups, makes it an attractive scaffold for targeting a range of biological targets, particularly protein kinases. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective utilization in medicinal chemistry and drug development endeavors. The continued exploration of this and related heterocyclic systems holds great promise for the discovery of new and improved therapeutics.

References

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.
  • International Journal of Chemical Studies. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate.
  • National Genomics Data Center. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.
  • PubMed. (2022). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid.
  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Sources

The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold, a Privileged Structure

The pyrazolo[1,5-a]pyridine structural motif, a fused N-heterocyclic system comprising pyrazole and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility allow for extensive structural modifications, making it an ideal framework for designing targeted therapeutic agents.[1] This guide provides a comprehensive overview of the multifaceted biological activities of pyrazolo[1,5-a]pyridine derivatives, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships (SAR) that underpin their therapeutic potential, offering field-proven insights for drug development professionals. The significance of this scaffold is underscored by the recent FDA approval of the RET kinase inhibitor Selpercatinib, which features a pyrazolo[1,5-a]pyridine core for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer.[2]

Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

The broad utility of the pyrazolo[1,5-a]pyridine scaffold is largely due to the well-established and flexible synthetic methodologies available for its construction and derivatization.[1][3] Efficient synthesis is crucial for generating compound libraries for screening and for optimizing lead compounds.

The most common and robust method for constructing the core involves the cyclocondensation reaction of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds, such as β-dicarbonyls, β-enaminones, or β-ketonitriles.[1] This approach allows for the introduction of diversity at multiple positions of the final fused ring system. Additionally, advanced synthetic strategies, including microwave-assisted methods, multi-component reactions, and palladium-catalyzed cross-coupling reactions, have been developed to enhance the efficiency and structural diversity of these compounds.[3][4] These modern techniques enable the introduction of a wide array of functional groups, which is critical for fine-tuning the pharmacological properties of the derivatives.[3][4]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Scaffold Formation cluster_functionalization Further Modification cluster_final Final Product 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile (e.g., β-Diketone) 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyridine_Core Pyrazolo[1,5-a]pyridine Core Cyclocondensation->Pyrazolo[1,5-a]pyridine_Core Forms fused ring Post_Functionalization Post-Functionalization (e.g., Pd-catalyzed coupling) Pyrazolo[1,5-a]pyridine_Core->Post_Functionalization Enables fine-tuning Diverse_Derivatives Diverse Library of Derivatives Post_Functionalization->Diverse_Derivatives

General Synthetic Workflow for Pyrazolo[1,5-a]pyridine Derivatives.

Anticancer Activity: Targeting Kinase Signaling

One of the most significant therapeutic applications of pyrazolo[1,5-a]pyridine derivatives is in oncology, where they have emerged as a notable class of protein kinase inhibitors (PKIs).[3] Protein kinases are critical regulators of cellular signaling pathways, and their frequent disruption in cancer makes them prime targets for therapeutic intervention.[4]

Mechanism of Action: Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives often function as ATP-competitive inhibitors.[3][4] Their heterocyclic structure can mimic the purine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases. This interaction prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation and survival.[3] Some derivatives have also been shown to act as allosteric inhibitors, binding to sites other than the ATP pocket to modulate kinase activity.[4]

G cluster_kinase Kinase Active Site cluster_atp Normal Function cluster_inhibitor Inhibition Kinase ATP Binding Pocket Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates No_Reaction Signal Blocked Kinase->No_Reaction ATP ATP ATP->Kinase Binds Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Pyridine->Kinase Competitively Binds

Mechanism of ATP-Competitive Kinase Inhibition.
Key Kinase Targets and Therapeutic Implications

Research has identified numerous kinases that are potently inhibited by this class of compounds. Structure-activity relationship (SAR) studies have been crucial in optimizing selectivity and potency against specific targets.[3][4]

  • EGFR, B-Raf, and MEK : Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise in non-small cell lung cancer (NSCLC), while inhibitors of B-Raf and MEK kinases are particularly relevant in melanoma.[3][4]

  • PI3K : Novel series of pyrazolo[1,5-a]pyridines have been developed as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), demonstrating in vivo activity in human xenograft models.[5]

  • Pim-1 Kinase : As a constitutively active serine/threonine kinase involved in cell survival and proliferation, Pim-1 is an attractive cancer target. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[6]

  • Tropomyosin Receptor Kinases (Trks) : The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors, which are effective against cancers harboring NTRK gene fusions.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyridine derivatives against key kinase targets and cancer cell lines.

CompoundTarget KinaseIC₅₀ (nM)Target Cell LineCellular IC₅₀ (nM)Reference
5x p110α (PI3K)0.9HCT-116-[5]
Selpercatinib RET<10--[2]
Pim-1 Inhibitor Pim-1<100 (nanomolar)--[6]
Trk Inhibitor TRKA0.1KM12-[7]

Antimicrobial Properties

Beyond oncology, pyrazolo[1,5-a]pyridine derivatives exhibit a broad spectrum of antimicrobial activities, positioning them as promising leads for the development of new anti-infective agents.

Antitubercular Activity

Tuberculosis remains a major global health threat, and drug resistance is a growing concern. A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb).[8] These compounds display potent in vitro activity with low nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) clinical strains of Mtb.[8][9] One representative compound, 5k , significantly reduced the bacterial load in an Mtb-infected mouse model, highlighting its potential as a lead for future drug discovery.[8]

Antibacterial Activity

Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[10][11] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. For instance, some compounds have been identified as potential inhibitors of bacterial RNA polymerase or MurA, an enzyme involved in the crucial peptidoglycan biosynthesis pathway.[12][13] The ability to disrupt biofilm formation and quorum sensing has also been reported, which is a critical advantage in combating chronic and resistant infections.[11]

Quantitative Data: Antimicrobial Activity
Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidesM. tuberculosis H37Rv<1 (nanomolar)[8][9]
Arylazopyrazolo[1,5-a]pyrimidines (4c)Escherichia coli1.95[13]
Pyrazolo[1,5-a]pyrimidine (6)Staphylococcus aureus0.187 - 0.50[11]
Pyrazolo[1,5-a]pyrimidine (7b)Various Bacteria- (RNA Pol IC₅₀ = 0.213)[12]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases, making the development of novel anti-inflammatory agents a therapeutic priority.[14][15] Pyrazolo[1,5-a]pyridine derivatives have shown significant potential in modulating inflammatory responses.[3]

Mechanism of Action

The anti-inflammatory properties of these compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory process.

  • Inhibition of NF-κB : Several pyrazolo[1,5-a]quinazoline derivatives were found to inhibit the transcriptional activity of nuclear factor κB (NF-κB), a master regulator of inflammatory gene expression, in response to lipopolysaccharide (LPS).[14][15]

  • Targeting MAP Kinases : Molecular modeling and in vitro assays have shown that these compounds can bind to and inhibit mitogen-activated protein kinases (MAPKs), including JNK, p38α, and ERK2, which are crucial for transducing inflammatory signals.[14]

  • Modulation of Prostaglandin/Leukotriene Synthesis : Some earlier studies on pyrazolo[1,5-a]pyrimidin-7-ones demonstrated their ability to inhibit the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[16]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression Nucleus->Genes Induces Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->IKK Inhibits

Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide detailed methodologies for key assays used to evaluate the biological activities of pyrazolo[1,5-a]pyridine derivatives.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic (anticancer) effects of compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the pyrazolo[1,5-a]pyridine test compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[17]

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt (MTT) into a purple formazan product.[18]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting a dose-response curve.[17]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth as the diluent.[19]

  • Inoculation : Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][19]

G cluster_bioassay Biological Evaluation Workflow start Synthesized Compound Library primary_screening Primary Screening (e.g., Kinase Assay) start->primary_screening antimicrobial_assay Antimicrobial Assay (MIC Determination) start->antimicrobial_assay secondary_screening Secondary Screening (e.g., Cell Viability) primary_screening->secondary_screening Active Hits lead_opt Lead Optimization (SAR Studies) secondary_screening->lead_opt Potent Compounds in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo Optimized Leads

General Workflow for Biological Evaluation.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its success as a kinase inhibitor in oncology is well-established, while its growing potential as a source of novel antimicrobial and anti-inflammatory agents is highly promising.

Despite these advances, challenges such as acquired drug resistance, off-target effects, and metabolic liabilities persist.[4] Future research must focus on several key areas:

  • Optimization of Selectivity : Designing derivatives with higher selectivity for their intended targets to minimize off-target toxicity.

  • Combating Resistance : Developing next-generation compounds that can overcome known resistance mechanisms.

  • Improving Pharmacokinetics : Enhancing bioavailability and metabolic stability to improve clinical efficacy.[4]

The continued exploration of the vast chemical space around the pyrazolo[1,5-a]pyridine nucleus, guided by rational design and robust biological evaluation, will undoubtedly lead to the discovery of new and more effective therapies for a range of human diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (URL: )
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (URL: )
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: )
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: )
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: )
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: )
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (URL: )
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (URL: )
  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (URL: )
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][3][4][9]triazines. (URL: )
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: )
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: )
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (URL: )
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv

Sources

Navigating the Synthesis and Application of 6-Bromopyrazolo[1,5-a]pyridine Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Versatile Heterocyclic Scaffold in Drug Discovery

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its rigid, bicyclic nature and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for molecular interactions with biological targets. This has led to the exploration of pyrazolo[1,5-a]pyridine derivatives as potential therapeutic agents for a variety of diseases.

This technical guide focuses on 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a specific derivative of this important scaffold. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data for the 2-carboxylic acid isomer. In contrast, its regioisomer, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , is more extensively documented, particularly as a key intermediate in the synthesis of pharmacologically active molecules.

Therefore, this guide will provide a detailed examination of the chemistry and applications of the 3-carboxylic acid isomer as a representative example of this class of compounds. Furthermore, we will explore general synthetic strategies for pyrazolo[1,5-a]pyridines that can be adapted by researchers to potentially access the less-documented 2-carboxylic acid isomer.

Physicochemical Properties

A comparison of the basic physicochemical properties of the 2- and 3-carboxylic acid isomers is presented below.

PropertyThis compound6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS Number 876379-74-71211596-19-8[1][2][3]
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol 241.04 g/mol [2]
Physical Form SolidSolid
Purity (typical) 97%≥98%[1]
Storage Refrigerator2-8°C, sealed, dry[4]

Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Key Pharmaceutical Intermediate

The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a multi-step process that has been described in the patent literature. One common approach involves the cyclization of a substituted aminopyridine with an appropriate three-carbon synthon, followed by hydrolysis of an ester precursor.

General Synthetic Approach

A representative synthetic pathway to 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is outlined below. This process typically begins with the formation of a 1-aminopyridinium salt, which then undergoes a [3+2] cycloaddition reaction.

Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 3,5-dibromopyridine 3,5-dibromopyridine 1-amino-3-bromopyridinium 1-amino-3-bromopyridinium salt 3,5-dibromopyridine->1-amino-3-bromopyridinium Amination aminating_agent Hydroxylamine-O-sulfonic acid aminating_agent->1-amino-3-bromopyridinium ester_intermediate Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 1-amino-3-bromopyridinium->ester_intermediate [3+2] Cycloaddition ethyl_propiolate Ethyl propiolate ethyl_propiolate->ester_intermediate final_product 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ester_intermediate->final_product Ester Hydrolysis hydrolysis_reagent NaOH / H₂O, then HCl hydrolysis_reagent->final_product

A generalized synthetic scheme for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on methodologies described for similar compounds.

Step 1: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

  • To a solution of 1-amino-3-bromopyridinium salt in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.

  • Slowly add ethyl propiolate to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

Step 2: Hydrolysis to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Dissolve the ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1M NaOH).

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. Derivatives of this heterocyclic system have been investigated as inhibitors of various enzymes and receptors.

  • Anti-inflammatory

  • Anticancer

  • Antimicrobial

  • Antiviral

  • Enzyme inhibition (e.g., angiotensin-converting enzyme)[7]

The 3-carboxylic acid isomer, in particular, is cited as an important intermediate for synthesizing active drug molecules for the treatment of Alzheimer's disease, neurological disorders, and cancer.[8]

Therapeutic_Potential cluster_targets Potential Therapeutic Areas CoreScaffold Pyrazolo[1,5-a]pyridine Scaffold Oncology Oncology CoreScaffold->Oncology PI3K Inhibition Neurodegenerative Neurodegenerative Diseases CoreScaffold->Neurodegenerative e.g., Alzheimer's Disease Inflammation Inflammation CoreScaffold->Inflammation Infectious Infectious Diseases CoreScaffold->Infectious

Potential therapeutic applications of the pyrazolo[1,5-a]pyridine scaffold.

Strategies for the Synthesis of the 2-Carboxylic Acid Isomer

For researchers interested in synthesizing this compound, several general strategies for the formation of the pyrazolo[1,5-a]pyridine ring system can be considered. The key challenge lies in controlling the regioselectivity of the cyclization to favor the formation of the 2-substituted isomer.

One potential approach is the [3+2] cycloaddition of an N-aminopyridinium ylide with an appropriate acetylene derivative. The choice of substituents on both the ylide and the acetylene can influence the regiochemical outcome of the reaction.

Another strategy involves the transition metal-catalyzed annulation of substituted pyridines with pyrazole-derived precursors. The specific ligand and metal catalyst system would be crucial in directing the cyclization to the desired position.

Conclusion

This compound represents an intriguing but currently understudied member of the pyrazolo[1,5-a]pyridine family. While direct synthetic and application data are scarce, the extensive research on its 3-carboxylic acid isomer highlights the immense potential of this scaffold in drug discovery. The methodologies and applications discussed for the 3-isomer provide a valuable roadmap for researchers aiming to explore the chemical and biological landscape of the 2-carboxylic acid derivative. Further investigation into the synthesis and pharmacological properties of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (URL: [Link])
  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (URL: [Link])
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC - NIH. (URL: [Link])
  • 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS NO.1211596-19-8. (URL: [Link])
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. (URL: [Link])
  • 438229 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4. (URL: [Link])
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google P
  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google P
  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820 - PubChem. (URL: [Link])
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - MySkinRecipes. (URL: [Link])
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: [Link])
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (URL: [Link])
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. (URL: [Link])

Sources

physical and chemical characteristics of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Abstract

This technical guide provides an in-depth examination of the (CAS No. 876379-74-7). As a key heterocyclic building block, this compound is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Its fused bicyclic core, featuring both a bromine atom and a carboxylic acid group, offers versatile handles for synthetic modification. This document details the compound's structural identity, physicochemical properties, chemical reactivity, and established protocols for its analytical characterization. Furthermore, it discusses its applications, safe handling procedures, and storage requirements, serving as a vital resource for its effective utilization in a research and development setting.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine ring system. This scaffold is recognized for its prevalence in molecules with diverse biological activities.[1] The structure is substituted with a bromine atom at the 6-position of the pyridine ring and a carboxylic acid group at the 2-position of the pyrazole ring.

1.1. Nomenclature and Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 876379-74-7
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [2][3]
InChI Key FQSDTISBBQCEQT-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CN2C1=CC(=N2)C(=O)O)Br[2]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the known and predicted properties for this molecule.

2.1. Summary of Properties

PropertyValue/ObservationSource
Physical Form Solid[3]
Purity ≥97% (Typical)[3]
Boiling Point Data not available; decomposes upon strong heating.[4]
Melting Point Not specified in publicly available datasheets.
Solubility Profile Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents.Inferred from structure
pKa (Acid Dissociation Constant) See discussion below.

2.2. Expert Discussion on Solubility and pKa

  • Solubility: The molecule's structure contains both polar (carboxylic acid, nitrogen atoms) and nonpolar (fused aromatic rings) regions. This amphiphilic nature dictates its solubility. The carboxylic acid group allows for dissolution in basic aqueous solutions through salt formation. For organic reactions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically effective.

  • pKa: Two primary ionizable sites exist: the carboxylic acid proton and the pyridine-like nitrogen atoms.

    • Carboxylic Acid pKa: While no experimental value is published for this specific molecule, it is expected to be similar to other aromatic carboxylic acids. For reference, the pKa of benzoic acid in water is approximately 4.20.[5] The electron-withdrawing nature of the fused heterocyclic system and the bromine atom may slightly lower this value, increasing its acidity.[6]

    • Ring Nitrogen pKa: The basicity of the pyrazolo[1,5-a]pyridine ring system is relatively low. The predicted pKa for the protonation of the parent 6-Bromopyrazolo[1,5-a]pyridine is approximately 1.69, indicating it is a very weak base.[7] This low basicity is a common feature of nitrogen atoms in electron-deficient aromatic systems.

Chemical Characteristics and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

3.1. Overview of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is adept at fitting into the binding pockets of enzymes and receptors. Derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and treatments for infectious diseases.[1][8][9]

3.2. Key Reactive Sites

The molecule's functionality is primarily defined by three regions, which can be targeted in synthetic campaigns.

G main This compound cooh Carboxylic Acid (-COOH) main->cooh Amide/Ester Formation Reduction to Alcohol Br Aryl Bromide (-Br) main->Br Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) ring Aromatic Core main->ring Electrophilic Aromatic Substitution (less favorable)

Caption: Key reactive sites for synthetic modification.

3.3. Causality in Experimental Choices

  • Carboxylic Acid Derivatization: The carboxylic acid at the C2 position is a versatile handle.

    • Amide Coupling: This is the most common transformation in drug discovery to explore structure-activity relationships (SAR). Standard coupling reagents like HATU or EDC are employed to react the acid with a diverse library of amines, generating novel amides. This is driven by the need to mimic peptide bonds or introduce groups that can form key hydrogen bond interactions with a biological target.

    • Esterification: Fischer esterification (acid catalysis with an alcohol) can be used to produce esters, which can act as prodrugs or modify the compound's lipophilicity.

  • Aryl Bromide Cross-Coupling: The bromine atom at the C6 position is an ideal site for introducing complexity via transition-metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reacting the bromide with boronic acids or esters in the presence of a palladium catalyst is a robust method for forming new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's shape and electronic properties to optimize target binding.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This is a powerful strategy for adding substituents that can act as hydrogen bond donors or acceptors.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the material. The following protocols are standard workflows for validating a sample of this compound.

4.1. Predicted Spectroscopic Data

While specific spectra for this exact compound are proprietary to suppliers, an experienced chemist can predict the key features based on its structure.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the four protons on the fused ring system. The carboxylic acid proton would appear as a broad singlet far downfield (>12 ppm).

  • ¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield signal (approx. 160-170 ppm), while the other seven carbons of the aromatic core would appear between 100-150 ppm.

  • Mass Spectrometry (EI or ESI): The mass spectrum should display a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of ~241.04. A characteristic isotopic pattern will be observed due to the presence of one bromine atom (a near 1:1 ratio of M⁺ and M+2 peaks).[10]

4.2. Protocol: HPLC Purity Assessment

This protocol outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the compound. This self-validating workflow ensures a robust and reliable result.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A 1. Prepare Sample (1 mg/mL in Methanol or Acetonitrile) B 2. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile A->B C 3. Initial Scouting Run (e.g., C18 column, 5-95% B over 15 min) B->C D 4. Analyze Results (Check peak shape, retention time) C->D E 5. Optimize Gradient (Adjust slope and time based on results) D->E F 6. Final Run (Use optimized method) E->F G 7. Integrate & Calculate Purity (% Area = [Peak Area / Total Area] x 100) F->G

Sources

A Technical Guide to the Safe Handling of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core is a key pharmacophore in the development of novel therapeutics. The broader pyrazolo[1,5-a]pyridine scaffold has been identified as a crucial reagent in the synthesis of selective p110α-selective PI3 kinase inhibitors, which are targets for cancer therapies.[1][2] Furthermore, related isomers and derivatives are recognized as important intermediates for drugs targeting Alzheimer's disease and other neurological disorders.[3]

Given its role in synthesizing potentially potent biological agents, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies necessary for the responsible use of this compound in a research and development setting.

Table 1: Compound Identification and Properties

Property Value Source(s)
CAS Number 876379-74-7 [4]
Molecular Formula C₈H₅BrN₂O₂ [5]
Molecular Weight 241.04 g/mol [5][6]
Physical Form Solid [4]
Purity Typically ≥97% [4]

| Storage Temperature | Refrigerator (2-8°C), Sealed in dry conditions |[4][5] |

Section 2: Hazard Identification and Risk Assessment

The primary responsibility of any researcher is to understand the intrinsic hazards of a chemical before handling it. This compound is classified as hazardous under the Globally Harmonized System (GHS). The causality of these hazards stems from its nature as a halogenated, acidic organic molecule, which can readily react with biological tissues.

Table 2: GHS Hazard Summary

Category Code Description Source(s)
Pictogram GHS07 Exclamation Mark [7]
Signal Word Warning [4][5][7]
Hazard Statements H302 Harmful if swallowed. [4][5][7][8]
H315 Causes skin irritation. [4][5][7][8]
H319 Causes serious eye irritation. [4][7][8]
H335 May cause respiratory irritation. [4][7][8]
Precautionary Statements P261 Avoid breathing dust. [4][5][8]
P280 Wear protective gloves/eye protection/face protection. [9]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. [9]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4][5][8] |

A systematic approach to risk assessment is critical. The following workflow provides a self-validating system for ensuring that hazards are identified and appropriately controlled before any experimental work begins.

RiskAssessment cluster_0 start Begin Task (e.g., Weighing Compound) identify Identify Hazards (Review SDS: H302, H315, H319, H335) start->identify assess Assess Risks (Inhalation of dust, Skin/Eye contact) identify->assess implement Implement Controls (Fume Hood, PPE) assess->implement review Review & Verify (Check ventilation, Inspect PPE) implement->review proceed Proceed with Experiment review->proceed Controls Adequate stop STOP Re-evaluate Controls review->stop Controls Inadequate stop->implement caption Risk Assessment and Mitigation Workflow.

Caption: Risk Assessment and Mitigation Workflow.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The safe handling of this compound relies on a multi-layered defense system, starting with robust engineering controls and supplemented by appropriate PPE. This approach, known as the Hierarchy of Controls, prioritizes removing the hazard at its source.

HierarchyOfControls elimination Elimination (Most Effective) (Not applicable for required reagent) substitution Substitution (Use less hazardous alternative if possible) engineering Engineering Controls (Chemical Fume Hood, Ventilation) admin Administrative Controls (SOPs, Training, Labeling) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) caption Hierarchy of Controls for Chemical Safety.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

The causality behind requiring specific engineering controls is directly linked to the compound's hazard profile.

  • Chemical Fume Hood: Mandatory for all procedures involving the solid compound or its solutions. This is the primary defense against respiratory irritation (H335) by capturing dust and vapors at the source.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

  • Eyewash Station and Safety Shower: Immediate access (within 10 seconds of travel) is non-negotiable. This is a critical response measure for accidental eye (H319) or skin (H315) contact.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[8] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Chemically resistant nitrile gloves are the minimum requirement. Always check for perforations before use and wash hands after removal.[9]

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If weighing large quantities outside of a hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring reproducible science and operator safety.

General Handling and Weighing Protocol

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated handling area.

  • Work Area: Conduct all work within a certified chemical fume hood. Place a disposable weighing paper or boat on the analytical balance.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weighing boat. Avoid tapping or shaking the container, which can create airborne dust.

  • Closure: Promptly and securely close the main container.

  • Dissolution: Transfer the weighed solid into the reaction vessel inside the fume hood. If preparing a solution, add the solvent slowly to avoid splashing.

  • Decontamination: Carefully fold the used weighing paper and dispose of it, along with used gloves, into a designated hazardous waste container. Wipe down the spatula and any affected surfaces with an appropriate solvent-dampened cloth.

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area, such as a designated refrigerator rated for chemical storage (2-8°C).[5][11][12]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[9][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Spill and Emergency Procedures
  • Small Spill (in fume hood):

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9]

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spill (outside fume hood):

    • Evacuate personnel from the immediate area.

    • Alert laboratory supervisor and emergency response personnel.

    • Ensure the area is well-ventilated, if safe to do so. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

Immediate and correct first aid is critical in mitigating harm from exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Section 5: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[8]

  • Procedure: Dispose of waste in sealed, properly labeled containers.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed professional waste disposal service.[8]

Section 6: Conclusion

This compound is a valuable tool in pharmaceutical research, but its handling demands a disciplined and informed approach to safety. By understanding its specific hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with correct PPE and validated handling protocols—researchers can mitigate risks effectively. This commitment to safety is not merely procedural; it is a foundational element of scientific integrity and professional responsibility.

Section 7: References

  • This compound | 876379-74-7 - Sigma-Aldrich. (URL: )

  • 6-bromoH-pyrazolo[1,5-a]pyridine-2-carboxylic acid - Echemi. (URL: )

  • 438229 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4 - USBio. (URL: )

  • This compound - BLD Pharm. (URL: )

  • 6-BroMopyrazolo[1,5-a]pyridine synthesis - ChemicalBook. (URL: )

  • 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 - ChemicalBook. (URL: )

  • Safety Data Sheet - CymitQuimica. (URL: )

  • Safety Data Sheet - 2-Bromopyridine. (URL: )

  • CAS 1211596-19-8 | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - Synblock. (URL: )

  • Safety Data Sheet - Angene Chemical. (URL: )

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid - Safety Data Sheet. (URL: )

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - Sigma-Aldrich. (URL: )

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents. (URL: )

  • 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid - AK Scientific, Inc. (URL: )

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (URL: )

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (URL: )

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3][4][5] This technical guide delves into the hypothesized mechanism of action for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a specific analog within this class. While direct experimental data for this compound is not extensively published, by drawing parallels from structurally related pyrazolopyrimidines and pyrazolopyridines known to act as protein kinase inhibitors, we propose a putative mechanism centered on the inhibition of a key cellular kinase.[2][6] This document provides a comprehensive framework for investigating this hypothesis, outlining the requisite experimental protocols, from initial target engagement assays to cell-based functional studies. Our approach is grounded in established methodologies to ensure scientific rigor and provide a clear path for elucidation of the compound's precise molecular interactions and cellular effects.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[1,5-a]pyridine bicyclic system, a scaffold that has garnered significant interest in drug discovery due to its versatile biological activities.[1][3][5] Various derivatives have been synthesized and evaluated for a range of therapeutic applications, including as antitubercular agents and, notably, as inhibitors of protein kinases.[1][2] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern pharmacology.

This compound is a distinct molecule within this promising class. While its parent compound, 6-Bromopyrazolo[1,5-a]pyridine, has been utilized in the development of p110α-selective PI3 kinase inhibitors, the specific biological activity of the 2-carboxylic acid derivative remains to be fully elucidated.[6] This guide puts forth a hypothesized mechanism of action for this compound as a protein kinase inhibitor and provides a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of a Target Kinase

Based on the precedent set by structurally similar compounds, we hypothesize that this compound functions as a Type I kinase inhibitor. This model posits that the compound binds to the ATP-binding pocket of a target protein kinase, competing with the endogenous ATP substrate. This competitive inhibition would subsequently block the downstream phosphorylation of substrate proteins, thereby modulating the associated signaling pathway.

The rationale for this hypothesis is twofold:

  • Structural Analogy: The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is known to produce potent and selective Pim-1 kinase inhibitors.[2]

  • Precursor Activity: The use of 6-Bromopyrazolo[1,5-a]pyridine in the synthesis of PI3K inhibitors suggests that this core structure is amenable to binding within the ATP pocket of kinases.[6]

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the point of inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Inhibitor 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid Inhibitor->Kinase Competitive Inhibition

Caption: Proposed mechanism of kinase inhibition.

Experimental Validation Workflow

To systematically investigate the hypothesized mechanism of action, a multi-tiered experimental approach is necessary. The following workflow is designed to first establish target engagement and then to characterize the functional cellular consequences of target inhibition.

G cluster_D cluster_G A Tier 1: Target Engagement & In Vitro Activity B Biochemical Kinase Binding Assay A->B C Enzymatic Activity Assay A->C D Tier 2: Cellular Activity B->D C->D E Target Phosphorylation Assay D->E F Cell Viability/Proliferation Assay D->F G Tier 3: Selectivity Profiling E->G F->G H Kinome-wide Selectivity Panel G->H

Caption: Experimental workflow for mechanism of action elucidation.

Tier 1: Target Engagement & In Vitro Activity

The initial step is to confirm direct binding of this compound to a putative kinase target and to quantify its inhibitory effect on the enzyme's catalytic activity.

Objective: To determine the binding affinity (Kd) of the compound for the target kinase.

Methodology: A competition binding assay using a fluorescently labeled tracer that binds to the ATP pocket of the kinase is a robust method.

  • Reagents and Materials:

    • Recombinant full-length target kinase

    • Fluorescently labeled ATP-competitive tracer

    • This compound (serially diluted)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Add 5 µL of serially diluted this compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the target kinase and the fluorescent tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

    • Calculate the Kd value by fitting the data to a one-site competition binding model.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the kinase's catalytic activity.

Methodology: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common and reliable method.

  • Reagents and Materials:

    • Recombinant full-length target kinase

    • Substrate peptide

    • ATP

    • This compound (serially diluted)

    • Kinase assay buffer

    • Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

    • Luminometer

  • Procedure:

    • Add 2.5 µL of serially diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and substrate peptide.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the luminescent detection reagent to stop the reaction and generate a signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Cellular Activity

Following successful in vitro characterization, the next crucial step is to assess the compound's activity in a cellular context to confirm target engagement and functional consequences.

Objective: To measure the inhibition of target kinase-mediated phosphorylation in a cellular environment.

Methodology: An in-cell Western blot or a sandwich ELISA are suitable methods for quantifying the phosphorylation of a specific downstream substrate.

  • Reagents and Materials:

    • Relevant cell line expressing the target kinase

    • Cell culture medium and supplements

    • This compound

    • Stimulant (if required to activate the signaling pathway)

    • Lysis buffer

    • Primary antibodies (total substrate and phospho-specific substrate)

    • Secondary antibodies (conjugated to a detectable marker, e.g., HRP or a fluorophore)

    • Detection reagents

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serially diluted this compound for a predetermined time.

    • If necessary, stimulate the cells to induce phosphorylation.

    • Lyse the cells and perform either an in-cell Western blot or a sandwich ELISA according to the manufacturer's protocol.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Determine the cellular IC50 value.

Tier 3: Selectivity Profiling

To understand the broader interaction profile of the compound and to anticipate potential off-target effects, a comprehensive selectivity screen is essential.

Objective: To assess the inhibitory activity of this compound against a large panel of protein kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Procedure:

    • Provide the CRO with a sufficient quantity of this compound.

    • The CRO will perform enzymatic activity assays for each kinase in the panel in the presence of the compound.

    • The results are reported as the percent inhibition for each kinase at the tested concentration.

    • Follow-up IC50 determinations can be performed for any kinases that show significant inhibition.

Data Interpretation and Summary

The data generated from the proposed experimental workflow should be systematically compiled to build a comprehensive profile of this compound's mechanism of action.

Assay Parameter Purpose
Biochemical Kinase Binding AssayKdQuantifies binding affinity to the target kinase.
Enzymatic Activity AssayIC50Measures the potency of enzymatic inhibition.
Target Phosphorylation AssayCellular IC50Confirms target engagement and functional activity in cells.
Kinome-wide Selectivity PanelPercent InhibitionAssesses the selectivity of the compound against a broad range of kinases.

Conclusion

While the precise mechanism of action for this compound awaits empirical validation, the existing literature on the broader pyrazolo[1,5-a]pyridine class provides a strong rationale for investigating its potential as a protein kinase inhibitor.[1][2][5] The structured, multi-tiered experimental approach detailed in this guide offers a robust framework for elucidating its molecular target, quantifying its potency and selectivity, and ultimately, understanding its cellular function. The insights gained from these studies will be critical in determining the therapeutic potential of this promising compound.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]
  • Current status of pyrazole and its biological activities. PMC. [Link]
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. J&K Scientific. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a structure of significant interest, particularly in the design of kinase inhibitors. This heterocyclic system serves as a key building block for molecules targeting a range of kinases implicated in oncology and inflammatory diseases. The subject of this guide, 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, is a strategically functionalized derivative of this scaffold, offering medicinal chemists a versatile platform for the synthesis of compound libraries with the potential for high potency and selectivity.

The pyrazolo[1,5-a]pyridine core is often considered a bioisosteric replacement for the more extensively studied pyrazolo[1,5-a]pyrimidine scaffold, which is present in several approved and clinical-stage drugs.[1] This substitution of a nitrogen atom for a carbon atom in the six-membered ring can subtly modulate the electronic properties, solubility, and metabolic stability of the resulting compounds, offering a valuable strategy in lead optimization.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in drug discovery campaigns. We will delve into its synthesis, key chemical properties, and provide detailed protocols for its derivatization and use in the generation of potential therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂N/A
Molecular Weight 241.04 g/mol N/A
Appearance SolidN/A
Storage Refrigerator, dry conditionsN/A

Strategic Importance in Drug Design

The unique arrangement of functional groups on the this compound scaffold provides two key handles for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

  • The Carboxylic Acid at the 2-position: This functional group is an ideal anchor point for the introduction of a wide array of substituents via amide bond formation. In many kinase inhibitors, this position is utilized to introduce moieties that interact with the solvent-exposed region of the ATP-binding pocket or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

  • The Bromo Group at the 6-position: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This allows for the efficient introduction of aryl, heteroaryl, and amino substituents, which can be directed towards key interaction points within the target protein, significantly impacting potency and selectivity. The parent compound, 6-bromopyrazolo[1,5-a]pyridine, has been utilized in the discovery of p110α-selective PI3 kinase inhibitors, highlighting the importance of this substitution position.

Synthesis of this compound

The target molecule can be readily prepared from its corresponding ethyl ester, which is commercially available from several suppliers. The synthesis involves a straightforward hydrolysis reaction.

Protocol 1: Hydrolysis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid.

Materials:

  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Water (deionized)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the organic solvent under reduced pressure. c. Dilute the remaining aqueous solution with water. d. Acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form. e. Collect the solid by vacuum filtration, washing with cold water.

  • Drying: Dry the collected solid under vacuum to yield this compound.

Application in the Synthesis of Kinase Inhibitors: Derivatization Protocols

The true utility of this compound lies in its role as a versatile intermediate. The following protocols outline the key transformations used to build a library of potential kinase inhibitors.

Protocol 2: Amide Coupling of the Carboxylic Acid Moiety

This protocol details the formation of an amide bond at the 2-position, a common strategy in the development of kinase inhibitors.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • Activation: To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromo Substituent

This protocol describes the introduction of an aryl or heteroaryl group at the 6-position via a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-Bromo-pyrazolo[1,5-a]pyridine-2-carboxamide derivative (from Protocol 2)

  • Aryl or heteroaryl boronic acid or boronate ester (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Magnetic stirrer and stir bar

  • Schlenk tube or microwave vial

  • Nitrogen or argon atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine the 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxamide derivative (1 equivalent), the boronic acid/ester (1.5 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and the base (3 equivalents).

  • Degassing: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C for 4-16 hours. Alternatively, microwave irradiation can be used to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow and Pathway Visualization

To visually represent the utility of this compound in a drug discovery workflow, the following diagrams are provided.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Library Generation cluster_screening Screening Cascade Ester Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate Acid 6-Bromopyrazolo[1,5-a] pyridine-2-carboxylic acid Ester->Acid Hydrolysis (Protocol 1) Amide Amide Derivatives (Protocol 2) Acid->Amide Amide Coupling Coupled Cross-Coupled Amides (Protocol 3) Amide->Coupled Suzuki Coupling Assay Biochemical/Cell-based Assays Coupled->Assay Hit Hit Identification Assay->Hit Lead Lead Optimization Hit->Lead

Caption: Drug discovery workflow using the target scaffold.

G RTK Receptor Tyrosine Kinase (e.g., TRK, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway with potential inhibition points.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the discovery of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space through established and reliable synthetic protocols. The pyrazolo[1,5-a]pyridine core, as a bioisostere of the clinically validated pyrazolo[1,5-a]pyrimidine scaffold, offers a promising avenue for the development of next-generation therapeutics with improved pharmacological profiles. Further exploration of this scaffold against a broader range of kinase targets is warranted and holds the potential to deliver novel drug candidates for the treatment of cancer and other diseases.

References

  • Liu, Y. et al. Discovery of pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Med. Chem. Lett.7, 671-675 (2016). [Link]
  • Mugnaini, C. et al. Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC2022, part v, 1-14 (2022). [Link]
  • Mach, M. et al.
  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • RSC Publishing. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. [Link]
  • Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
  • Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.96, 3147-3176 (1996). [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Zhang, T. et al. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Med. Chem. Lett.6, 820-824 (2015). [Link]
  • Mach, M. et al.
  • ResearchGate.
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
  • NIH. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
  • NIH. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
  • NIH. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]
  • JOCPR.
  • Google Patents.

Sources

Synthetic Routes to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including potent inhibitors of kinases, G-protein coupled receptors, and other key cellular targets.[2][3] Specifically, derivatives of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid serve as crucial intermediates in the synthesis of novel therapeutics for neurodegenerative diseases, such as Alzheimer's, as well as for various cancers.[4] The bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]

This application note provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to guide researchers in their synthetic endeavors.

Core Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine scaffold generally relies on two main retrosynthetic disconnections, which translate into two primary synthetic approaches:

  • Cyclocondensation of N-Aminopyridinium Salts: This classical and robust method involves the reaction of an appropriately substituted N-aminopyridinium salt with a suitable three-carbon synthon.

  • [3+2] Cycloaddition Reactions: A more modern approach that leverages the cycloaddition of N-aminopyridine derivatives with activated alkynes or alkenes to construct the pyrazole ring.[6]

This guide will focus on a practical and scalable approach starting from commercially available materials, culminating in the synthesis of the target this compound.

Visualizing the General Synthetic Workflow

G A 5-Bromo-2-methylpyridine C 1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate A->C Amination B Hydroxylamine-O-sulfonic acid B->C E Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate C->E Cyclocondensation D Ethyl glyoxalate D->E F This compound E->F

Caption: General three-part synthetic workflow.

Detailed Protocols and Mechanistic Insights

Part A: Synthesis of the N-Aminopyridinium Intermediate

The initial and critical step is the formation of a reactive N-aminopyridinium salt. This intermediate serves as the nitrogen source for the pyrazole ring in the subsequent cyclization.

Protocol 1: Synthesis of 1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate

This protocol details the amination of 5-Bromo-2-methylpyridine. The choice of hydroxylamine-O-sulfonic acid as the aminating agent is based on its stability and reactivity. The counter-ion, 2,4,6-trimethylbenzenesulfonate, is selected to provide a crystalline and stable salt.

Materials:

  • 5-Bromo-2-methylpyridine

  • Hydroxylamine-O-sulfonic acid

  • 2,4,6-Trimethylbenzenesulfonic acid dihydrate

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Diethyl ether

Procedure:

  • To a solution of 5-Bromo-2-methylpyridine (1.0 equiv) in DCM, add a solution of hydroxylamine-O-sulfonic acid (1.1 equiv) in water portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add a solution of 2,4,6-trimethylbenzenesulfonic acid dihydrate (1.0 equiv) in ACN.

  • Stir the mixture for 1 hour, during which a precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate.

Expert Insight: The use of a biphasic system (DCM/water) facilitates the reaction between the organic-soluble pyridine and the water-soluble aminating agent. The subsequent addition of the bulky sulfonic acid in a miscible solvent (ACN) promotes the precipitation of the desired salt, driving the equilibrium towards the product.

Part B: Cyclocondensation and Esterification

This step involves the construction of the pyrazolo[1,5-a]pyridine core through a cyclocondensation reaction. The N-aminopyridinium salt reacts with an α,β-unsaturated carbonyl compound, in this case, derived in situ from ethyl glyoxalate.

Protocol 2: Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate

This protocol describes the reaction between the N-aminopyridinium salt and ethyl glyoxalate. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.

Materials:

  • 1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate

  • Ethyl glyoxalate (50% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of 1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate (1.0 equiv) and K₂CO₃ (3.0 equiv) in DMF, add ethyl glyoxalate (1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Mechanistic Rationale: The base (K₂CO₃) deprotonates the amino group of the pyridinium salt, forming a reactive N-ylide. This ylide undergoes a [3+2] cycloaddition with the ethyl glyoxalate. Subsequent elimination of water and aromatization leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system.

G A N-Aminopyridinium Salt C N-Ylide Intermediate A->C Deprotonation B Base (K2CO3) B->C E [3+2] Cycloaddition C->E D Ethyl Glyoxalate D->E F Cycloadduct E->F G Aromatization (-H2O) F->G H Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate G->H

Caption: Key steps in the cyclocondensation reaction.

Part C: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Protocol 3: Synthesis of this compound

This protocol details the base-mediated hydrolysis of the ethyl ester.

Materials:

  • Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in a mixture of EtOH and water.

  • Add a solution of NaOH (3.0 equiv) in water.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the EtOH under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[7][8]

Self-Validation: The purity and identity of the final product and intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should also be determined and compared to literature values.

Quantitative Data Summary

Compound NameStarting MaterialReagentsSolventYield (%)Purity (%)
1-Amino-5-bromo-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate5-Bromo-2-methylpyridineHydroxylamine-O-sulfonic acid, 2,4,6-Trimethylbenzenesulfonic acidDCM/ACN75-85>95
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylateN-Aminopyridinium saltEthyl glyoxalate, K₂CO₃DMF60-70>98
This compoundEthyl 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylateNaOHEtOH/Water85-95>99

Conclusion and Future Perspectives

The synthetic routes outlined in this application note provide a reliable and scalable pathway to this compound and its derivatives. The modularity of these synthetic strategies allows for the introduction of various substituents on both the pyridine and pyrazole rings, enabling the generation of diverse compound libraries for drug discovery programs. Further functionalization of the 6-bromo position via transition-metal-catalyzed cross-coupling reactions opens up avenues for creating novel analogs with potentially enhanced biological activities.[5] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field of medicinal chemistry.

References

  • Terungwa, A. A., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Medicinal Chemistry, 2023. [Link]
  • Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, vol. 26, no. 14, 2021, p. 4318. [Link]
  • Sikdar, A., et al. "Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization." Synthesis, vol. 54, no. 01, 2022, pp. 29-41. [Link]
  • Gomma, A. M., et al. "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." RSC Medicinal Chemistry, vol. 13, no. 8, 2022, pp. 913-933. [Link]
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
  • Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines." Encyclopedia.pub, 2021. [Link]
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.... [Link]
  • ResearchGate. Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. [Link]
  • Al-Tel, T. H., et al. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines." ACS Omega, vol. 4, no. 9, 2019, pp. 13836-13845. [Link]
  • Al-Tel, T. H., et al. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines." ACS Omega, 2019. [Link]
  • Google Patents.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
  • Al-Tel, T. H., et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." ACS Omega, vol. 4, no. 4, 2019, pp. 7643-7654. [Link]
  • Google Patents.
  • Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
  • RSC Publishing.

Sources

The Strategic Utility of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery and Complex Molecule Synthesis

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. Within this class of compounds, 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid emerges as a particularly valuable building block for organic synthesis. Its bifunctional nature, featuring a carboxylic acid for derivatization and a bromine atom for cross-coupling reactions, allows for the strategic and divergent synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications and detailed protocols for the effective utilization of this reagent in a research and development setting. The pyrazolo[1,5-a]pyridine moiety is a drug-like scaffold frequently observed in FDA-approved or clinically investigated drugs.[1]

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 876379-74-7[2]
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [2]
Physical Form Solid
Purity Typically ≥97%
Storage Refrigerator, under inert atmosphere

Note on Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around two key transformations: derivatization of the carboxylic acid and cross-coupling at the bromine-substituted position.

Caption: Key synthetic transformations of this compound.

Application Protocol 1: Amide Bond Formation

The carboxylic acid moiety provides a reliable handle for the synthesis of a diverse range of amides, which are prevalent in biologically active molecules. The choice of coupling agent is critical for achieving high yields and minimizing side reactions.

Rationale for Protocol Selection: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended due to its high efficiency and low propensity for racemization, which is particularly important when coupling with chiral amines. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt.

Detailed Experimental Protocol: Synthesis of N-Benzyl-6-bromopyrazolo[1,5-a]pyridine-2-carboxamide
  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Caption: General workflow for amide bond formation.

Application Protocol 2: Fischer Esterification

Esterification of the carboxylic acid can be achieved under standard Fischer conditions, providing access to another important class of derivatives for further functionalization or as final products.

Rationale for Protocol Selection: The use of a large excess of the alcohol (in this case, methanol) as both reactant and solvent drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Detailed Experimental Protocol: Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
  • Reaction Setup: Suspend this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Work-up: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography if necessary.

Application Protocol 3: Suzuki Cross-Coupling

The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the accessible chemical space. The synthesis of 6-aryl and heteroaryl pyrazolo[1,5-a]pyridine targets can be achieved via Suzuki coupling chemistry.[4]

Rationale for Protocol Selection: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki coupling. Pd(PPh₃)₄ is a versatile and commonly used catalyst for this type of transformation. A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent (e.g., dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of 6-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic Acid
  • Reagent Preparation: To a microwave vial or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Purge the mixture with nitrogen or argon for 15-20 minutes. Add Pd(PPh₃)₄ (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its dual reactivity allows for a modular and efficient approach to the synthesis of complex molecules, particularly those with therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold. Careful optimization of reaction conditions for specific substrates will undoubtedly lead to the discovery of novel and impactful chemical entities.

References

  • Capot Chemical. This compound. [Link]
  • Arctom Scientific. This compound - 97%. [Link]
  • Google Patents.
  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
  • Google Patents.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

Sources

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid with various arylboronic acids. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, and its functionalization via C-C bond formation is of paramount importance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for generating biaryl and hetero-biaryl scaffolds.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[3][4] Its widespread adoption in both academic and industrial settings is due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[2]

The target substrate, this compound, contains a nitrogen-rich heterocyclic core that is a common motif in pharmacologically active molecules.[5] However, the presence of both a heteroaromatic system and a carboxylic acid functional group presents unique challenges. The nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity, while the acidic proton of the carboxylic acid can interact with the basic conditions required for the reaction. This protocol is specifically designed to navigate these challenges, employing a robust catalyst system and optimized conditions to achieve high coupling efficiency while preserving the carboxylic acid moiety.

Reaction Mechanism and Guiding Principles

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][6]

The Catalytic Cycle

The reaction mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[2] The electron-rich nature of N-heterocyclic substrates can make this step challenging, often necessitating the use of specialized, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which readily transfers its aryl group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OH)₂ reactants->oxidative_addition base Base (e.g., K₃PO₄) base->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle
Rationale for Reagent Selection
  • Palladium Catalyst & Ligand: For heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures and longer reaction times.[11] More advanced, well-defined pre-catalysts featuring bulky, electron-rich ligands such as SPhos (a biaryl phosphine) or N-heterocyclic carbenes (NHCs) often provide superior results at lower catalyst loadings and milder temperatures.[12] PdCl₂(dppf) is another robust and widely used catalyst for this type of transformation.

  • Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause unwanted side reactions.[13] For substrates containing an acidic proton, such as the carboxylic acid here, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[13] They are effective in promoting the reaction while generally being compatible with the carboxylic acid functionality.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water.[3] The organic solvent (e.g., 1,4-dioxane, toluene, THF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.[1] This biphasic system requires vigorous stirring to ensure efficient mixing and reaction.

Detailed Experimental Protocol

This protocol provides a general and robust starting point. Optimization may be required for particularly challenging or electronically diverse boronic acids.

Materials and Reagents
ReagentCAS NumberSupplier ExampleNotes
This compound876379-74-7Sigma-AldrichLimiting reagent (1.0 equiv)
Arylboronic AcidVariableVariousUse 1.2 - 1.5 equivalents
PdCl₂(dppf)·CH₂Cl₂ adduct95464-05-4VariousPalladium catalyst (2-5 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2VariousBase (2.0 - 3.0 equivalents)
1,4-Dioxane, Anhydrous123-91-1VariousReaction solvent, should be sparged with N₂ or Ar before use
Deionized Water7732-18-5N/ACo-solvent, should be sparged with N₂ or Ar before use
Ethyl Acetate141-78-6VariousFor extraction
Brine (Saturated NaCl solution)N/AN/AFor washing during work-up
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄7757-82-6VariousFor drying organic layer
Silica Gel7631-86-9VariousFor column chromatography
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Analytical equipment: TLC plates, LC-MS, and NMR spectrometer

Step-by-Step Reaction Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%).

  • Solvent Addition: Add the degassed solvents via syringe. A common ratio is a 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the biphasic mixture vigorously for 4-16 hours.

  • Monitoring Progress: The reaction can be monitored by taking small aliquots from the reaction mixture. Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting bromide.[14]

  • Work-up: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[12]

  • Washing: Combine the organic layers and wash with water, followed by brine. The aqueous washes may be slightly basic. If necessary, the combined organic layers can be washed with a dilute acid (e.g., 1M HCl) to ensure the carboxylic acid product is protonated, which can aid in extraction into the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[6] The polarity of the eluent will depend on the specific product; a gradient of hexane/ethyl acetate, potentially with a small amount of acetic acid (0.5-1%) to improve peak shape for the carboxylic acid, is a good starting point.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualization of Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Add solids (Substrate, Boronic Acid, Base) to Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert catalyst 3. Catalyst Addition - Add Pd catalyst under positive N₂ pressure. inert->catalyst solvent 4. Solvent Addition - Add degassed Dioxane/Water via syringe. catalyst->solvent reaction 5. Heat & Stir - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 6. Work-up - Cool to RT. - Dilute with EtOAc & Water. reaction->workup extract 7. Extraction - Extract aqueous layer with EtOAc (3x). - Combine and wash organic layers. workup->extract dry 8. Dry & Concentrate - Dry over Na₂SO₄. - Remove solvent in vacuo. extract->dry purify 9. Purification - Flash column chromatography on silica gel. dry->purify analyze 10. Analysis - Characterize final product (NMR, MS). purify->analyze

Figure 2: General Experimental Workflow

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.1. Ensure a thoroughly inert atmosphere is maintained. Use a fresh bottle of catalyst.2. Degas solvents by sparging with N₂/Ar for at least 30 minutes.3. Switch to a stronger or more soluble base like Cs₂CO₃.
Recovery of Starting Material 1. Reaction temperature too low.2. Ineffective catalyst/ligand system.1. Increase the reaction temperature in 10 °C increments.2. Screen other catalysts/ligands. For N-heterocycles, a catalyst with a bulky phosphine ligand (e.g., SPhos) or an NHC ligand might be more effective.
Protodeborylation of Boronic Acid Boronic acid is unstable under reaction conditions. This is more common with heteroaryl boronic acids.Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable.[1] Increase the equivalents of boronic acid to 1.5-2.0.
Homocoupling of Boronic Acid Occurs when the transmetalation/reductive elimination pathway is too slow, often promoted by residual oxygen.Improve degassing procedures. Lower the catalyst loading. Ensure the reaction is not run for an excessively long time after completion.
Difficult Purification Product is highly polar or streaks on silica gel column.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress deprotonation of the carboxylic acid. Alternatively, consider protecting the carboxylic acid as an ester before the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable method for the synthesis of 6-aryl-pyrazolo[1,5-a]pyridine-2-carboxylic acids. By employing a robust palladium catalyst system, an appropriate inorganic base, and carefully controlled inert conditions, the challenges associated with this specific substrate can be effectively overcome. The protocol detailed in this application note serves as a validated starting point for researchers, enabling the synthesis of diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chem. Commun., 2019, 55, 6445-6448.
  • National Institutes of Health. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org. Lett. 2020, 22, 11, 4450–4455.
  • ACS Publications. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org. Lett. 2020, 22, 11, 4450–4455.
  • ACS Publications. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. J. Am. Chem. Soc. 2019, 141, 36, 14052–14057.
  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ACS Publications. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Med. Chem. Lett. Publication Date: June 3, 2025.
  • Synfacts. Decarboxylative Cross-Coupling of Aryls and Hetaryls. Synfacts 2019, 15 (08), 0831.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ACS Publications. Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics 2008, 27, 23, 6031–6034.
  • Myers Research Group, Harvard University. The Suzuki Reaction.
  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • ResearchGate. Amphiphilic Polymer-Supported N-Heterocyclic Carbene Palladium Complex for Suzuki Cross-Coupling Reaction in Water. Bull. Korean Chem. Soc. 2010, 31, 12, 3811-3814.
  • ACS Publications. Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catal. 2022, 12, 4, 2349–2357.
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • ResearchGate. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts 2023, 13, 1.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2008, 47(34): 6402–6405.
  • Google Patents. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. J Org Inorg Chem 2018, 4:2.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules 2021, 26, 6088.

Sources

Application Note & Protocols: 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anti-inflammatory agents.[1][2] This application note provides a detailed technical guide on the synthesis and utilization of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid , a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] We present a robust protocol for the preparation of this intermediate and demonstrate its strategic application in the synthesis of Olorinab (APD371), a potent and selective cannabinoid CB2 receptor agonist developed for treating gastrointestinal pain.[4][5] The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success for researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the pyrazolo[1,5-a]pyridine motif has garnered significant attention due to its rigid, planar structure and its capacity for diverse biological activities.[6] Derivatives of this scaffold have been successfully developed as inhibitors of various protein kinases, neuropeptide Y1 receptor antagonists, and anti-inflammatory agents.[1][2][7]

The strategic value of This compound lies in its bifunctional nature:

  • The carboxylic acid at the 2-position serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceutical compounds.

  • The bromine atom at the 6-position is a versatile functional group, perfectly suited for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

This dual functionality makes it an ideal building block for constructing combinatorial libraries and efficiently accessing complex molecular architectures, thereby accelerating the drug discovery process.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for maintaining the integrity of the intermediate and ensuring laboratory safety.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 876379-74-7[8]
Molecular Formula C₈H₅BrN₂O₂[9]
Molecular Weight 241.04 g/mol [9]
Physical Form Solid[8]
Storage Sealed in a dry environment, store at 2-8°C[8][9]
Table 2: Hazard and Safety Information
CategoryInformationReference(s)
Signal Word Warning[8][9][10]
Pictogram GHS07 (Exclamation Mark)[9][10]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[10][11][12]

Synthesis Protocol: this compound

The following protocol describes a common and effective method for synthesizing the title compound, typically involving a cyclization reaction followed by saponification. The key step is the [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate three-carbon electrophile.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from 1-amino-3-bromopyridinium iodide.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification A 1-Amino-3-bromopyridinium iodide C Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Ethyl glyoxalate B->C D 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid (Product) C->D Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) Acid workup (e.g., HCl)

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-amino-3-bromopyridinium iodide (10.0 g, 1.0 equiv).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).

    • Causality: DMF is an excellent polar aprotic solvent for this type of reaction, solubilizing the ionic starting material. K₂CO₃ is a crucial base that deprotonates the N-amino group in situ, forming a reactive ylide intermediate which is necessary for the subsequent cycloaddition.

  • Addition of Electrophile: Cool the suspension to 0°C using an ice bath. Add ethyl glyoxalate (50% solution in toluene, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (300 mL). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the solid under vacuum to yield ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a solid.

Step 2: Saponification to this compound

  • Setup: In a 250 mL round-bottom flask, suspend the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF, 60 mL) and water (30 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the suspension.

    • Causality: LiOH is a strong base used for the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt. The THF/water solvent system ensures solubility for both the organic ester and the inorganic base.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS, showing the disappearance of the starting material).

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate will form.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to afford the final product, This compound .

Application in API Synthesis: Olorinab (APD371)

Olorinab is a peripherally restricted, highly selective full agonist of the cannabinoid receptor 2 (CB2), investigated for the treatment of visceral pain associated with conditions like Crohn's disease and irritable bowel syndrome (IBS).[4][13] Its synthesis provides an excellent case study for the utility of our target intermediate. The key transformation is a standard amide coupling reaction.

Synthetic Transformation Workflow

G A 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid C Amide Coupling Intermediate A->C Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) B Required Amine Fragment (e.g., (S)-1-(tetrahydro-2H-pyran-4-yl)propan-2-amine) B->C E Olorinab (Final API) C->E Pd Catalyst, Base Solvent D Suzuki Coupling with Boronic Acid/Ester D->E

Caption: Key steps in the synthesis of Olorinab using the intermediate.

Detailed Protocol: Amide Coupling

This protocol describes the formation of the amide bond, which is a critical step in assembling the core structure of Olorinab.

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous DMF (20 mL).

  • Reagent Addition: Add the required amine fragment (e.g., (S)-1-(tetrahydro-2H-pyran-4-yl)propan-2-amine, 1.1 equiv) to the solution.

  • Base and Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv).

    • Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid by forming an activated ester, making it highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the reaction, preventing the protonation of the reacting amine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the consumption of the carboxylic acid starting material via LC-MS.

  • Quenching and Extraction: Once complete, dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Causality: The aqueous washes are critical for removing residual DMF, DIPEA, and byproducts from the HATU reagent. The bicarbonate wash specifically removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel to yield the pure amide intermediate, ready for the subsequent cross-coupling step to complete the synthesis of Olorinab.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its practical application in the construction of complex APIs like Olorinab. The strategic placement of the bromo and carboxylic acid functionalities allows for a modular approach to synthesis, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies and the efficient scale-up of lead candidates.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed. [Link]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
  • This compound.
  • Safety Data Sheet for 6-Bromopyrazolo[1,5-a]pyridine. Angene Chemical. [Link]
  • Pharma API Intermedi
  • Sa1738 – Olorinab (Formerly Apd371), a Peripherally Restricted, Highly Selective, Full Agonist of the Cannabinoid Receptor 2 (CB2), Reduces Visceral Hypersensitivity in Animal Models.
  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Olorinab - Wikipedia. Wikipedia. [Link]
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Longdom Publishing. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
  • Olorinab - Pfizer. AdisInsight. [Link]
  • Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. PubMed Central. [Link]
  • Olorinab (APD371), a peripherally acting, highly selective, full agonist of the cannabinoid receptor 2, reduces colitis-induced acute and chronic visceral hypersensitivity in rodents. Flinders University Research. [Link]

Sources

Application Note: Comprehensive Characterization of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core and functional group handles make it a valuable scaffold for the synthesis of novel therapeutic agents, potentially targeting a range of diseases.[1][2] As with any compound intended for pharmaceutical applications, rigorous and unambiguous structural characterization is a critical prerequisite for further development. This application note provides a comprehensive guide to the analytical methods required for the definitive identification and purity assessment of this compound.

This document is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the rationale behind the experimental choices and providing expected data for a verified standard.

Analytical Workflow Overview

The comprehensive characterization of this compound follows a multi-technique approach to ensure unambiguous structure elucidation and purity assessment. The workflow is designed to provide orthogonal data, where each technique offers a unique and complementary piece of information.

Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting Synthesis Synthesized Compound (6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Structural Backbone MS Mass Spectrometry (HRMS - ESI) Synthesis->MS Molecular Weight HPLC Chromatography (RP-HPLC with UV Detection) Synthesis->HPLC Purity & Identity Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Report Certificate of Analysis (CoA) Structure->Report Purity->Report HPLC_Method cluster_setup Instrument Setup cluster_run Run Conditions cluster_output Expected Output Column Column: C18, 4.6x150mm, 5µm Gradient Gradient: 10-90% B in 15 min Column->Gradient MobilePhase Mobile Phase: A: 0.1% FA in H₂O B: 0.1% FA in ACN MobilePhase->Gradient Detector Detector: UV @ 254 nm Chromatogram Chromatogram with a major peak and baseline separation from impurities Detector->Chromatogram Flow Flow Rate: 1.0 mL/min Gradient->Flow Temp Temperature: 30 °C Flow->Temp Temp->Chromatogram

Sources

Application Notes and Protocols for the Use of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core structures are privileged scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] These bicyclic heterocyclic systems serve as versatile frameworks for the design of potent and selective inhibitors of various kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a key building block in the synthesis of a new generation of kinase inhibitors. Its structure offers several strategic advantages for drug design:

  • A Versatile Core: The pyrazolo[1,5-a]pyridine core mimics the purine structure of ATP, allowing compounds to act as competitive inhibitors in the kinase active site.

  • Defined Substitution Vectors: The carboxylic acid at the 2-position and the bromine atom at the 6-position provide well-defined points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

  • Modulation of Kinase Selectivity: The specific substitution pattern on the pyrazolo[1,5-a]pyridine ring can be tailored to achieve selectivity for different kinase families, such as PI3Ks, CDKs, and Trk kinases.[3][4][5]

This document provides a detailed guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the PI3K/Akt signaling pathway.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[][7] This pathway is frequently hyperactivated in human cancers due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[8][9] Consequently, the development of PI3K inhibitors is a major focus of cancer drug discovery.

The pyrazolo[1,5-a]pyridine scaffold has proven to be particularly effective in generating potent and selective inhibitors of PI3K isoforms.[8] The general strategy involves the elaboration of the this compound core to generate molecules that can effectively occupy the ATP-binding pocket of the target kinase.

Signaling Pathway Diagram:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation & Inhibition/Activation mTORC1->Downstream Regulation of Protein Synthesis Transcription Gene Transcription Downstream->Transcription Regulation Cell_Response Cell Growth, Proliferation, Survival Transcription->Cell_Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of intervention for pyrazolo[1,5-a]pyridine-based inhibitors.

Synthetic Strategy: From Core to Candidate

The general synthetic approach for elaborating this compound into a potent kinase inhibitor involves a series of well-established organic transformations. The carboxylic acid at the 2-position serves as a handle for amide bond formation, a common strategy to introduce diversity and modulate biological activity. The bromine atom at the 6-position is a versatile functional group that can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or heteroaryl moieties.

Workflow Diagram:

Synthesis_Workflow Start 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid Amide Amide Coupling Start->Amide Intermediate1 Pyrazolo[1,5-a]pyridine- 2-carboxamide Intermediate Amide->Intermediate1 Coupling Cross-Coupling (e.g., Suzuki) Intermediate1->Coupling Final Final Kinase Inhibitor Coupling->Final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-based PI3K Inhibitor

This protocol describes a representative synthesis of a potent PI3K inhibitor based on the this compound scaffold. The synthesis involves an initial amide coupling followed by a Suzuki cross-coupling reaction.

Part 1: Amide Coupling

Reaction:

This compound is coupled with a desired amine (e.g., 4-aminomorpholine) using a standard peptide coupling reagent.

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound241.041.01.0
4-Aminomorpholine102.131.11.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.02.0
Anhydrous DMF (N,N-Dimethylformamide)-10 mL-

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add HATU (1.2 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture for 10 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., 4-aminomorpholine, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Part 2: Suzuki Cross-Coupling

Reaction:

The 6-bromo intermediate is coupled with a boronic acid or boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) using a palladium catalyst.

Materials:

ReagentMolecular WeightAmount (mmol)Equivalents
6-Bromo-N-(morpholino)pyrazolo[1,5-a]pyridine-2-carboxamide(Calculated)1.01.0
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline219.121.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (2M aqueous solution)105.993.03.0
1,4-Dioxane-15 mL-

Procedure:

  • To a mixture of the 6-bromo intermediate (1.0 mmol), the boronic ester (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a reaction vessel, add 1,4-dioxane (15 mL) and the 2M aqueous sodium carbonate solution (3.0 mmol).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (30 mL).

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the pyrazolo[1,5-a]pyridine scaffold is guided by systematic SAR studies.

  • The 2-Carboxamide Moiety: The amide group at the 2-position is a key interaction point within the kinase active site, often forming hydrogen bonds with the hinge region of the enzyme. Variation of the amine component allows for fine-tuning of potency and exploration of different sub-pockets within the active site.

  • The 6-Position Substituent: The substituent at the 6-position, introduced via cross-coupling, typically extends into the solvent-exposed region of the ATP-binding site. This position is crucial for modulating selectivity and improving physicochemical properties such as solubility. For instance, the introduction of basic amine-containing groups can enhance aqueous solubility.[10]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space and the development of potent and selective drug candidates targeting key signaling pathways, such as the PI3K/Akt pathway, which are implicated in cancer and other diseases. The protocols and insights provided herein serve as a guide for researchers in the rational design and synthesis of the next generation of pyrazolo[1,5-a]pyridine-based therapeutics.

References

  • Schematic of the PI3k/Akt signaling pathway depicting the possible sites of action... ResearchGate.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.
  • The PI3K/AKT/mTOR pathway. Wikipedia.
  • PI3K-Akt signaling pathway. Cusabio.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules.
  • Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. PubMed.
  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the purification of this important heterocyclic building block. As your senior application scientist, I've structured this resource to address common challenges and provide scientifically sound solutions based on established chemical principles and field experience.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification, it's crucial to understand the fundamental properties of this compound. These characteristics will dictate the most effective purification strategies.

PropertyValue/InformationSource
Physical Form Solid
Purity (Typical) ~97%
Storage Refrigerator, dry, tightly sealed container[1][2]
Safety Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation (H302, H315, H319, H335)[2]

The presence of both a carboxylic acid group and a fused aromatic pyridine ring system gives this molecule its unique properties. The carboxylic acid moiety allows for manipulation of its solubility based on pH, a critical factor we will exploit in purification.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during the purification of this compound.

Frequently Asked Questions:

Q1: My crude product is an oil and won't solidify. What should I do?

A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point or residual solvent.

  • Troubleshooting Steps:

    • Trituration: Try adding a non-polar solvent in which the desired compound is insoluble, such as hexanes or diethyl ether. Stir vigorously. This can often induce crystallization by washing away impurities.

    • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) have been thoroughly removed under high vacuum.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.

Q2: I'm seeing poor recovery after recrystallization. How can I improve my yield?

A2: Poor recovery is typically due to the compound having significant solubility in the recrystallization solvent even at low temperatures, or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Solvent Screen: Perform a small-scale solvent screen to find the ideal recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane). The ideal solvent should fully dissolve your compound at elevated temperatures but have very low solubility at room temperature or below.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

Q3: My purified product still shows impurities by NMR/LC-MS. What are the next steps?

A3: If simple recrystallization is insufficient, more advanced techniques may be necessary. The choice depends on the nature of the impurities.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Exploit the carboxylic acid functionality. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid and pull it into the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.[3][4]

    • Column Chromatography: While not ideal for large-scale production, silica gel chromatography can be very effective for removing closely related impurities.[5] A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The carboxylic acid may streak on the silica; adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape.

Q4: The color of my product is off-white or yellowish. Is this a concern?

A4: While a slight off-white or yellowish hue may not always indicate significant impurity, it can be due to trace amounts of colored byproducts. If high purity is required, further purification is recommended.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Re-crystallization: A second recrystallization can often remove residual color.

III. Experimental Protocols

Here are step-by-step protocols for common purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO2 gas.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as the sodium salt), while neutral impurities remain in the lower organic layer.

  • Extraction: Drain the organic layer. Re-extract the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete recovery of the product.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl dropwise while stirring until the pH is acidic (pH ~2-3). The product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying. Dry the purified product under vacuum.

Protocol 2: Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the target compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water).

  • Dissolution: Heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

    • If using a co-solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) first, then add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Visualizing the Purification Workflow

This diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (NMR/LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity >98% acid_base Perform Acid-Base Extraction purity_check1->acid_base Purity <98% purity_check2 Check Purity acid_base->purity_check2 purity_check2->pure_product Purity >98% chromatography Silica Gel Chromatography purity_check2->chromatography Impurities Remain final_purity_check Final Purity Check chromatography->final_purity_check final_purity_check->pure_product

Sources

Technical Support Center: Scaling Up the Production of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, experience-driven solutions to facilitate a smooth transition from bench-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is typically a solid at room temperature.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 876379-74-7[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [2]
Appearance Solid[1][3]
Storage Temperature Refrigerator (2-8°C)[1][4]
Purity Typically >97%[1][3]

Q2: What are the primary safety hazards associated with this compound and its synthesis?

A2: this compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5][6] Work should be conducted in a well-ventilated fume hood.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Always consult the specific Safety Data Sheet (SDS) for the reagents you are using in the synthesis.[5][7]

Troubleshooting Guide for Synthesis and Scale-Up

The synthesis of pyrazolopyridine derivatives can present challenges, particularly during scale-up.[8] This section addresses common problems in a question-and-answer format, providing insights into their root causes and offering systematic solutions.

Visualizing the Synthetic Workflow

A common synthetic route to pyrazolopyridine cores involves the cyclization of an aminopyridine precursor with a suitable three-carbon synthon. The final step is often the hydrolysis of an ester to the desired carboxylic acid.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A 2-Amino-5-bromopyridine C 1-Amino-3-bromopyridinium salt A->C B Hydroxylamine-O-sulfonic acid B->C E Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate C->E D Ethyl (E)-2,4-dioxobutanoate D->E G This compound E->G F NaOH / EtOH, H₂O F->G

Caption: Generalized synthetic workflow for the target molecule.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in the synthesis of pyrazolopyridines are a frequent issue.[8][9] The problem can often be traced back to several key areas.

Troubleshooting Low Yield:

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inefficient Cyclization Start->Cause3 Cause4 Product Degradation Start->Cause4 Sol1 Re-purify reactants (recrystallization, chromatography) Cause1->Sol1 Sol2 Optimize Temperature, Time, and Solvent Cause2->Sol2 Sol3 Screen different bases and catalysts Cause3->Sol3 Sol4 Ensure inert atmosphere; check pH during workup Cause4->Sol4

Caption: Decision tree for troubleshooting low reaction yields.

  • Pillar 1: Purity of Starting Materials: The purity of reactants, especially the aminopyridine precursor, is critical. Impurities can act as catalyst poisons or participate in side reactions.[9]

    • Action: Verify the purity of your starting materials using NMR or HPLC. If necessary, purify them by recrystallization or column chromatography.

  • Pillar 2: Reaction Conditions: Temperature, reaction time, and solvent choice are interconnected and crucial for success.[9]

    • Action: Systematically screen reaction parameters. For the cyclization step, a polar aprotic solvent like DMF or DMSO is often effective. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

  • Pillar 3: Catalyst and Reagent Stoichiometry: In the cyclization step, the choice of base and its stoichiometry can significantly influence the reaction rate and outcome.

    • Action: If using a base like potassium carbonate, ensure it is finely powdered and anhydrous. Consider screening other bases such as triethylamine or DBU. Ensure precise stoichiometry, as excess base can sometimes lead to side reactions.

Q4: I am observing significant impurity formation. How can I identify and minimize these side products?

A4: Impurity profiles often change during scale-up due to variations in heat and mass transfer. Identifying the structure of major impurities is the first step toward mitigating them.

  • Common Impurity Classes:

    • Regioisomers: Formation of other isomers, such as the 3-carboxylic acid, can occur depending on the cyclization conditions.[10]

    • Incomplete Hydrolysis: Residual ethyl ester from the saponification step is a common impurity.

    • Decarboxylation: The carboxylic acid product may be susceptible to decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures.

  • Mitigation Strategies:

    • Regioisomer Control: The regioselectivity of the cyclization is often dictated by the nature of the reactants and the reaction conditions. Careful control of temperature and the rate of addition of reagents can sometimes favor the desired isomer. Literature on similar pyrazolopyridine syntheses can provide guidance on conditions that favor specific regioisomers.[9]

    • Driving Hydrolysis to Completion: To minimize residual ester, ensure sufficient equivalents of base (e.g., NaOH) and an adequate reaction time. Adding a co-solvent like methanol can improve the solubility of the ester and accelerate the reaction.[11]

    • Preventing Decarboxylation: During workup after saponification, acidify the reaction mixture at a low temperature (e.g., 0-5 °C) to precipitate the carboxylic acid. Avoid prolonged exposure to strong acids or high temperatures.

Q5: The final saponification step is problematic upon scale-up, leading to a difficult workup. What can I do?

A5: Saponification workups can be challenging on a larger scale, often due to the physical properties of the resulting carboxylate salt or the final product.

  • Problem 1: Emulsion during Extraction: After acidification, extraction of the product into an organic solvent can lead to emulsions, making phase separation difficult.

    • Solution: Instead of a liquid-liquid extraction, aim to precipitate the product directly from the aqueous solution. Ensure the pH is adjusted carefully to the isoelectric point of the carboxylic acid to maximize precipitation and obtain a filterable solid. Washing the filtered solid with cold water and then a non-polar solvent (like hexane) can remove many impurities.

  • Problem 2: Product is a fine powder and difficult to filter.

    • Solution: The precipitation conditions can be optimized. Try a slower addition of the acid at a controlled temperature. Sometimes, aging the slurry for a period can lead to crystal growth and improved filterability. Using a filter aid like Celite® may be necessary, but it's preferable to optimize the crystallization process to avoid it.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on established syntheses of related pyrazolopyridine compounds.[9][10][11] Optimization will be necessary for specific equipment and scales.

Step 1 & 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • To a solution of 1-amino-3-bromopyridinium salt (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).

  • Add ethyl (E)-2,4-dioxobutanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC or LC-MS.

  • After completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 3: Saponification to this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to 60-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

  • Slowly add 1M HCl with vigorous stirring to adjust the pH to approximately 3-4. A precipitate should form.

  • Stir the slurry at 0-5 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of a non-polar solvent like hexane to aid in drying.

  • Dry the product under vacuum at a temperature not exceeding 50 °C.

Analytical Methods for Monitoring
Analysis TypePurposeTypical Conditions
TLC Rapid reaction monitoringMobile Phase: Ethyl acetate/Hexane (e.g., 1:1), Visualization: UV light (254 nm)
LC-MS Quantitative reaction monitoring and impurity identificationColumn: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid
¹H NMR Structural confirmation and purity assessmentSolvent: DMSO-d₆ or CDCl₃

References

  • Google Patents. (2023). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties.
  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.
  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions.
  • Reddit. (2025). Mechanism help - pyrazolopyrimidine synthesis.
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Elsevier. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold. Retrieved from Arabian Journal of Chemistry. [Link]
  • ChemSigma. (n.d.). 6-BroMo-pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
  • National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • Journal of Organic and Pharmaceutical Chemistry. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Retrieved from Journal of Organic and Pharmaceutical Chemistry. [Link]
  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

Sources

troubleshooting failed reactions involving 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the complexities of working with 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This resource provides in-depth, field-tested insights into the common challenges encountered when using this versatile building block. We will explore the causality behind reaction failures and provide robust, validated protocols to ensure your success.

The structure of this compound presents two primary reactive sites: the carboxylic acid at the 2-position, ideal for amide bond formation, and the bromine atom at the 6-position, a handle for transition-metal-catalyzed cross-coupling reactions. This guide is structured to address these two key transformations independently.

Part 1: Troubleshooting Failed Amide Coupling Reactions

Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[1][2][3] However, the unique electronic and steric properties of this compound can present specific challenges.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction shows low to no yield. What are the primary causes?

A1: Failure in amide coupling typically stems from one of three areas: inefficient carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions.[4]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile. If the coupling reagent is not potent enough, is used in stoichiometric insufficiency, or degrades, this activation will be incomplete.[4]

  • Poor Amine Reactivity: The amine coupling partner may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups). Furthermore, the Lewis basic nitrogen atoms on the pyrazolopyridine ring system can potentially interact with coupling reagents or additives, complicating the reaction.

  • Acid-Base Neutralization: A common and often overlooked issue is the acid-base reaction between your carboxylic acid and the amine. This forms an ammonium carboxylate salt, rendering the amine non-nucleophilic.[4]

  • Hydrolysis: The presence of trace amounts of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[4] It is critical to use anhydrous solvents and reagents.

Q2: I observe the formation of the activated ester by LC-MS, but it does not react with my amine. What is happening?

A2: This is a classic sign that the amine is not sufficiently nucleophilic to react with the activated intermediate. This is common with sterically hindered or electron-poor amines.[5] The pyrazolopyridine nitrogen might also be protonating the amine, reducing its reactivity.

  • Increase Nucleophilicity: Consider adding a stronger, non-nucleophilic base to the reaction after the carboxylic acid has been pre-activated. This ensures the amine remains deprotonated and highly reactive.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy for the coupling to proceed, provided the activated intermediate is stable at that temperature.

  • Switch Coupling Reagent: Move to a more potent coupling reagent that generates a "hotter" activated intermediate (see Table 1).

Q3: My reaction is messy, with multiple side products. How can I improve selectivity?

A3: Side product formation often points to issues with the stability of the activated intermediate or undesired reactivity elsewhere in the molecule.

  • Racemization: If your amine is chiral, racemization can be a concern. Using additives like Hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[4][6]

  • Reagent Choice: Some coupling reagents are prone to forming stable, unreactive byproducts. For example, when using carbodiimides like EDC, the formation of N-acylurea can be a problem. The addition of HOBt or a similar auxiliary nucleophile mitigates this.[1][6]

Troubleshooting Workflow: Amide Coupling

This decision tree provides a logical flow for diagnosing and solving common amide coupling failures.

G start Reaction Failed: Low/No Yield check_activation Confirm Carboxylic Acid Activation (LC-MS analysis of pre-activated mixture) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_bad Activation Incomplete check_activation->activation_bad No amine_issue Amine is Likely the Issue (Steric Hindrance / Low Nucleophilicity) activation_ok->amine_issue reagent_issue Coupling Reagent/Conditions Issue activation_bad->reagent_issue solution_amine1 Increase Reaction Temp. (e.g., 40-50 °C) amine_issue->solution_amine1 solution_amine2 Use Stronger, Non-Nucleophilic Base (e.g., DBU, after pre-activation) amine_issue->solution_amine2 solution_amine3 Switch to Acyl Fluoride (See Protocol 2) amine_issue->solution_amine3 solution_reagent1 Increase Equivalents of Coupling Reagent (1.2-1.5 eq) reagent_issue->solution_reagent1 solution_reagent2 Switch to More Potent Reagent (e.g., Carbodiimide -> Uronium Salt) reagent_issue->solution_reagent2 solution_reagent3 Ensure Anhydrous Conditions (Dry solvents, fresh reagents) reagent_issue->solution_reagent3

Caption: Decision tree for troubleshooting amide coupling.
Data Summary: Coupling Reagent Selection

The choice of coupling reagent is critical. This table summarizes common options, ordered by increasing reactivity.

Reagent ClassExample(s)Base RequiredStrengths & Use CasesWeaknesses
Carbodiimides EDC, DIC, DCCTypically NoneCost-effective, good for simple couplings. EDC is water-soluble, simplifying workup.[6]Can form N-acylurea byproduct; risk of racemization without additives (HOBt, Oxyma).[1]
Phosphonium Salts BOP, PyBOPNon-nucleophilic (DIPEA, TEA)High efficiency, lower risk of racemization than carbodiimides alone.Produces carcinogenic HMPA as a byproduct (BOP).
Uronium/Aminium Salts HATU, HBTUNon-nucleophilic (DIPEA, TEA)Very fast, highly efficient, excellent for hindered substrates.[4][6] Lower racemization risk.[4]Higher cost, can be moisture-sensitive.
Acyl Halides SOCl₂, Oxalyl ChloridePyridine, TEAGenerates highly reactive intermediate, effective for very unreactive amines.Harsh conditions (SOCl₂) may not be compatible with sensitive functional groups.[5][7]
Acyl Fluorides TFFH, PyFFHNon-nucleophilic (DIPEA)Remarkably stable to hydrolysis, low racemization, excellent for hindered couplings.[8]Requires in-situ generation; reagents can be expensive.
Validated Experimental Protocols

Protocol 1: General Amide Coupling using HATU [4] This is a robust, first-line protocol for most amine substrates.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add HATU (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change is often observed.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard extractive workup.

Protocol 2: Coupling for Hindered Amines via an Acyl Fluoride [4][8] For challenging, sterically bulky, or electron-poor amines where Protocol 1 fails.

  • In a dry flask under an inert atmosphere, dissolve the this compound (1.0 eq) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the hindered amine (1.0 eq) with DIPEA (1.1 eq) in DCM.

  • Add the amine solution to the pre-formed acyl fluoride solution.

  • Monitor the reaction. Note that reaction times may be significantly longer for these couplings.

Part 2: Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[9] However, the pyrazolopyridine core can introduce challenges related to catalyst inhibition.

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: My Suzuki reaction is not working. I only recover starting material. What are the common culprits?

A1: Failure of a Suzuki coupling involving a heterocyclic halide like this one often points to three main issues: catalyst system, base/solvent choice, or reagent quality.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, effectively poisoning it and preventing it from entering the catalytic cycle.[10] This is a very common issue with nitrogen-rich heterocycles.[11]

  • Inactive Catalyst System: The C(sp²)-Br bond is reasonably reactive, but may require a highly active catalyst system for efficient oxidative addition, especially if the boronic acid partner is challenging. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[10][12]

  • Ineffective Base/Solvent: The base is crucial for the transmetalation step. It must be strong enough, but also soluble in the chosen solvent system. An inappropriate choice can halt the reaction.[12][13]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation (replacement of the -B(OH)₂ group with a proton).[10] This is accelerated by excess water or overly harsh conditions.[14]

Q2: I am seeing a lot of de-brominated starting material (Pyrazolo[1,5-a]pyridine-2-carboxylic acid). How do I prevent this?

A2: De-bromination is a common side reaction where the bromine atom is replaced by a hydrogen. This typically happens when the oxidative addition is slow, allowing competing reductive pathways to dominate.

  • Use a More Active Catalyst: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can significantly accelerate the oxidative addition step, outcompeting the dehalogenation pathway.[10][14][15]

  • Avoid Hydride Sources: Some solvents or bases can act as hydride donors. Ensure your solvent is pure and consider your choice of base carefully.

Q3: My reaction turns black immediately, and then fails. What does this mean?

A3: The formation of a black precipitate is often palladium black, which results from the decomposition of the active Pd(0) catalyst.[14][16] This indicates an unstable catalytic system and is a common sign of a failed reaction.

  • Ensure Rigorous Inert Atmosphere: The Pd(0) species is highly sensitive to oxygen. Ensure your flask is thoroughly evacuated and backfilled with an inert gas (argon or nitrogen) multiple times.[12][14] Use degassed solvents.

  • Ligand Protection: The ligand's job is to stabilize the Pd(0) center. If the ligand is dissociating or decomposing, the palladium will precipitate. Using bulky, strongly-coordinating ligands can prevent this.

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

Catalytic Cycle & Troubleshooting Points

This diagram illustrates the Suzuki-Miyaura cycle and highlights where problems specific to this compound can arise.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylBr 6-Bromo-Pyrazolopyridine (Ar-Br) ArylBr->OxAdd Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal T1 Failure Point 1: Catalyst Inhibition (N-coordination to Pd) T1->Pd0 T2 Failure Point 2: Slow Oxidative Addition (Leads to De-bromination) T2->OxAdd T3 Failure Point 3: Protodeboronation (Boronic Acid Degradation) T3->Boronic T4 Failure Point 4: Ineffective Base (Transmetalation Fails) T4->Base

Caption: Suzuki-Miyaura cycle with key failure points.
Data Summary: Catalyst System Selection

For challenging substrates, the choice of ligand is paramount.

Catalyst PrecursorLigandBaseSolvent SystemStrengths & Use Cases
Pd(PPh₃)₄PPh₃ (built-in)Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O"Classic" conditions, may work for simple boronic acids but often fails with N-heterocycles.[10]
Pd(OAc)₂SPhosK₃PO₄Toluene, DioxaneSPhos is a bulky, electron-rich Buchwald ligand excellent for overcoming catalyst inhibition and accelerating oxidative addition.[10][14]
Pd₂(dba)₃XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂OXPhos is another highly active Buchwald ligand, often effective for difficult couplings and preventing de-bromination.[9][12][15]
PdCl₂(dppf)dppfK₂CO₃DMF, DioxaneA robust and versatile system, but may be less effective than Buchwald systems for highly inhibiting substrates.
Validated Experimental Protocol

Protocol 3: Suzuki Coupling using a Buchwald Precatalyst This protocol is optimized for N-heterocyclic substrates and is a reliable starting point.

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.5 - 2.0 eq), and a powdered, dry base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon is preferred) three times to ensure all oxygen is removed.[12]

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[10][14]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before purification.

Part 3: General Compound Handling & Properties
  • Appearance: Typically a solid.[17]

  • Storage: Store in a cool, dry place, sealed from moisture and air. Refrigeration is recommended for long-term storage.[17]

  • Solubility: Solubility can be limited. Aprotic polar solvents like DMF, DMSO, and NMP are often required for reactions. For purification, solubility in common solvents like ethyl acetate, DCM, and methanol should be assessed. Poor solubility can be a major cause of reaction failure.[13] If solubility is an issue, consider gentle heating or using a different solvent system like Dioxane or THF.

References
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Amphoteros. (2014). Uphill battles in amide couplings.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ACS Publications. (1990). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Wit Pharm. (n.d.). 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS NO.1211596-19-8.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid.
  • CP Lab Safety. (n.d.). 4-bromopyrazolo[1, 5-a]pyridine-2-carboxylic acid, min 97%, 250 mg.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Carboxylic Acids in Drug Discovery: A Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the design of novel therapeutics. The carboxylic acid moiety, a common pharmacophoric element, often presents challenges related to absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides an in-depth comparison of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a privileged heterocyclic structure, with other prominent heterocyclic acids like Indole-2-carboxylic acid and Benzofuran-2-carboxylic acid. We will dissect their physicochemical properties, synthetic accessibility, and strategic applications, offering a data-driven resource for rational drug design.

Introduction: The Strategic Role of Heterocyclic Acids

Heterocyclic carboxylic acids are a cornerstone of modern drug discovery. The fused ring systems provide a rigid, three-dimensional framework that can be decorated with various substituents to optimize target engagement and pharmacokinetic properties. The pyrazolo[1,5-a]pyridine scaffold, in particular, has garnered significant attention due to its presence in a wide range of biologically active compounds, including kinase inhibitors and central nervous system agents.[2][3][4][5] The carboxylic acid group itself is a powerful hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target. However, its ionizable nature at physiological pH can lead to poor membrane permeability and rapid clearance.[1] This necessitates a careful evaluation and comparison of different heterocyclic acid scaffolds to select the optimal core for a given drug discovery program.

Profile: this compound

The this compound is a versatile building block in medicinal chemistry. The pyrazolo[1,5-a]pyridine core is a "privileged scaffold," known for its broad biological activities, including anticancer and anti-inflammatory properties.[2][3] The bromine atom at the 6-position serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The carboxylic acid at the 2-position provides a key interaction point for target binding.

Synthesis and Accessibility

Below is a generalized workflow for the synthesis of such scaffolds.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification Aminating_Agent Hydroxylamine- O-sulfonic acid N_Amino_Salt 1-Amino-3-bromopyridinium sulfonate Bromo_Pyridine 3-Bromopyridine Bromo_Pyridine->N_Amino_Salt  Reaction Pyrazolo_Ester Ethyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate N_Amino_Salt->Pyrazolo_Ester Dielectrophile Ethyl Propiolate (or similar) Final_Product 6-Bromopyrazolo[1,5-a] pyridine-2-carboxylic acid Pyrazolo_Ester->Final_Product N_Amino_Salt_ref->Pyrazolo_Ester  Reaction Base NaOH or LiOH Pyrazolo_Ester_ref->Final_Product  Hydrolysis

Caption: Generalized synthetic workflow for this compound.

Comparative Analysis with Other Heterocyclic Acids

To understand the unique properties of this compound, we will compare it with two other widely used heterocyclic acids in drug discovery: Indole-2-carboxylic acid and Benzofuran-2-carboxylic acid.

  • Indole-2-carboxylic acid: This scaffold is a key building block for numerous pharmaceuticals, including antiviral and anticancer agents.[7][8] The indole nitrogen can act as a hydrogen bond donor, providing an additional point of interaction with biological targets.

  • Benzofuran-2-carboxylic acid: Benzofuran derivatives are found in many natural products and approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[9][10][11] The oxygen atom in the furan ring acts as a hydrogen bond acceptor.

Physicochemical Properties

The physicochemical properties of a scaffold, such as acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic profile.

Property6-Bromopyrazolo[1,5-a] pyridine-2-carboxylic acidIndole-2-carboxylic acidBenzofuran-2-carboxylic acid
Molecular Weight 241.05 g/mol 161.16 g/mol [7]162.14 g/mol [12]
pKa (Predicted) ~3.5-4.53.6 - 4.44[8][13]~3.12[12]
logP (Predicted) ~2.0-2.51.79 - 2.31[13][14]~2.41[12]
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 323
Topological Polar Surface Area (TPSA) 57.4 Ų53.1 Ų50.4 Ų

Data for this compound are estimated based on the parent scaffold and general chemical principles, as direct experimental values were not found in the search results. Data for Indole-2-carboxylic acid and Benzofuran-2-carboxylic acid are sourced from cited literature.

Analysis of Properties:

  • Acidity (pKa): All three compounds are weakly acidic, which is typical for carboxylic acids. The slightly lower predicted pKa of Benzofuran-2-carboxylic acid suggests it is the strongest acid among the three, which can influence its interaction with basic residues in a protein target.

  • Lipophilicity (logP): The logP values are all within a range suitable for drug-like molecules. The pyrazolo[1,5-a]pyridine scaffold is inherently more polar than the indole and benzofuran systems due to the additional nitrogen atom, which could translate to improved solubility but potentially lower membrane permeability.

  • Hydrogen Bonding: Indole-2-carboxylic acid possesses an additional hydrogen bond donor (the indole N-H), which can be a key advantage for target binding. The pyrazolo[1,5-a]pyridine and benzofuran scaffolds have more hydrogen bond acceptors, which can also be exploited in drug design.

Structural and Electronic Considerations

The choice of a heterocyclic core has profound implications for the molecule's shape, electronics, and metabolic stability.

G cluster_0 Scaffold Properties cluster_1 Application Context Pyrazolo This compound + H-bond acceptors (2 ring N) + Dipole moment + Handle for modification (Br) - Potentially lower permeability Target Biological Target (e.g., Kinase Hinge) Pyrazolo->Target Vector for R-groups via Br coupling Indole Indole-2-carboxylic acid + Extra H-bond donor (N-H) + Well-established scaffold - Potential for N-glucuronidation Indole->Target N-H for hinge binding Benzofuran Benzofuran-2-carboxylic acid + H-bond acceptor (O) + Metabolically stable core - Less polar than nitrogen heterocycles Benzofuran->Target Core rigidity and scaffold hopping Properties Desired ADME Profile Target->Properties

Caption: Key distinguishing features of the heterocyclic acid scaffolds.

The pyrazolo[1,s-a]pyridine system is a π-deficient system, which can influence its stacking interactions with aromatic residues in a binding pocket. In contrast, the indole ring is π-excessive. This electronic difference can be exploited to achieve selectivity for different biological targets. Furthermore, the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can serve as sites for metabolism, which needs to be considered during lead optimization.

Application Case Study: Kinase Inhibitors

Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines (a related scaffold), are potent kinase inhibitors.[2] The carboxylic acid can form a salt bridge with a conserved lysine in the active site, while the heterocyclic core interacts with the hinge region. The bromine on the this compound provides a clear vector for growing the molecule into the solvent-exposed region, allowing for the optimization of potency and selectivity. For instance, novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 kinase inhibitors.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Saponification of a Heterocyclic Ethyl Ester

This protocol is a generalized procedure based on common laboratory practices and information from patent literature.[6] It should be adapted and optimized for the specific substrate.

  • Dissolution: Dissolve the heterocyclic ethyl ester (1.0 equivalent) in a suitable solvent mixture, such as ethanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 to 3.0 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Remove the organic solvent (ethanol) under reduced pressure. b. Dilute the remaining aqueous solution with water. c. Acidify the solution to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl). d. A precipitate of the carboxylic acid should form.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold water to remove any remaining salts. c. Dry the product under vacuum to yield the final carboxylic acid.

Conclusion

This compound is a valuable and strategic building block for drug discovery. Its key advantages include the synthetically versatile bromine handle and the unique electronic properties of the pyrazolo[1,5-a]pyridine core. When compared to more traditional heterocyclic acids like indole- and benzofuran-2-carboxylic acids, it offers a different profile of hydrogen bonding capabilities and polarity. The choice between these scaffolds is not a matter of inherent superiority, but rather a strategic decision based on the specific requirements of the biological target and the desired ADME properties of the final drug candidate. This guide provides a foundational framework for making such informed decisions in the complex, multi-parameter optimization process that is modern medicinal chemistry.

References

  • Vertex AI Search, based on NINGBO INNO PHARMCHEM CO.,LTD. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.
  • PubMed Central. (n.d.).
  • Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • AIP Publishing. (n.d.).
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. (n.d.). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines.
  • Guidechem. (2024).
  • BenchChem. (2025). The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry.
  • ResearchGate. (2025). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.
  • PubMed. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5).
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023).
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
  • ChemicalBook. (n.d.). 6-BroMopyrazolo[1,5-a]pyridine synthesis.
  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid 98 1477-50-5.
  • PubMed Central. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • PubChem. (n.d.). Indole-2-carboxylic acid | C9H7NO2 | CID 72899.
  • Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285).
  • ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid CAS#: 496-41-3.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3).
  • ACS Publications. (2016).
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • ACS Publications. (2019).
  • NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 876379-74-7.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines.
  • 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS NO.1211596-19-8. (n.d.).
  • Echemi. (n.d.). 274-56-6, Pyrazolo[1,5-a]pyridine Formula.
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Benzofuran-2-carboxylic Acid | 496-41-3.
  • Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyridine | 274-56-6.
  • CAS Common Chemistry. (n.d.). Pyrazolo[1,5-a]pyrimidine.

Sources

A Comparative Guide to the Structural Analysis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing self-validating protocols. We will explore the synergistic application of Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and unambiguous structural profile. While literature specifically detailing the structural analysis of 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives is emerging, we will draw upon established data from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogues to provide a robust comparative framework.[1][2][3][4][5]

The Analytical Triad: A Multi-faceted Approach to Structural Verification

No single technique can provide a complete structural picture. A rigorous analysis relies on the convergence of data from orthogonal methods. X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy reveals the structure and connectivity in solution, and mass spectrometry confirms the molecular weight and elemental composition while offering clues to the compound's fragmentation patterns.

G cluster_0 Structural Analysis Workflow cluster_1 Core Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Analytical_Methods Analytical Triad Purification->Analytical_Methods Pure Compound Data_Integration Integrated Structural Elucidation Analytical_Methods->Data_Integration Spectroscopic & Crystallographic Data X-Ray X-Ray Crystallography Analytical_Methods->X-Ray NMR NMR Spectroscopy Analytical_Methods->NMR MS Mass Spectrometry Analytical_Methods->MS Final_Structure Confirmed Structure Data_Integration->Final_Structure Validated Data

Caption: Workflow for structural elucidation.

Single-Crystal X-ray Diffraction: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides a definitive three-dimensional map of electron density within a crystal, revealing precise atomic positions, bond lengths, bond angles, and stereochemistry.[6] For novel scaffolds like the 6-bromopyrazolo[1,5-a]pyridine core, obtaining a crystal structure is the most authoritative method for confirming connectivity and conformation.

Comparative Insights from Analogous Structures

While a specific crystal structure for the parent this compound is not widely published, analysis of related pyrazolo[1,5-a]pyrimidine and substituted pyrazolo[1,5-a]pyridine derivatives reveals key expected features.[1][3][4] The fused pyrazolo[1,5-a]pyridine ring system is expected to be largely planar. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moiety and potential halogen bonding from the bromine atom, will likely dominate the crystal packing.[1]

Table 1: Comparison of Crystallographic Data from Related Heterocycles

Compound/Feature3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[1]7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine derivative[4]Expected for this compound
Ring System Planarity Essentially planar fused rings.Planar pyrazolo[1,5-a]pyridine core.High degree of planarity expected.
Key Intermolecular Forces π–π stacking between pyrimidine and pyrazole rings.Hydrogen bonding from amino group, π–π stacking.Strong dimeric hydrogen bonding via carboxylic acids; potential Br···N or Br···O halogen bonds.
Conformation of Substituents Thienyl group twisted relative to the core.Phenyl group twisted relative to the core.Carboxylic acid group may show some torsion relative to the ring to facilitate H-bonding.
Experimental Protocol: Growing Diffraction-Quality Crystals

The primary challenge in X-ray crystallography is obtaining a suitable single crystal (typically >0.1 mm in all dimensions) that is well-ordered and free of defects.[6][7]

Workflow for Crystal Growth

G Start Pure, Dry Compound Solvent_Screen Solvent Screening (solubility tests) Start->Solvent_Screen Setup_Method Set up Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screen->Setup_Method Choose solvent/ antisolvent Incubate Incubate Undisturbed (days to weeks) Setup_Method->Incubate Harvest Harvest & Mount Crystal Incubate->Harvest Crystals form

Caption: General crystal growth workflow.

Step-by-Step Methodology: Slow Evaporation

  • Rationale: This is the simplest crystallization method, suitable for compounds that are stable and not overly soluble in a moderately volatile solvent.

  • Procedure:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The key is to find a solvent where the compound has moderate solubility.[8]

    • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation over several days to weeks.

    • Place the vial in a vibration-free location. Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.[8]

    • Monitor periodically without agitation. Once suitable crystals have formed, carefully remove them with a loop and mount them on the diffractometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in the solution state. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the core structure and the position of substituents.

Comparative Spectral Features

For the 6-bromopyrazolo[1,5-a]pyridine scaffold, the ¹H NMR spectrum is expected to show distinct signals in the aromatic region. Based on data from related pyrazolo[1,5-a]pyridines, the protons on the pyridine ring (H-4, H-5, H-7) and the pyrazole ring (H-3) will have characteristic chemical shifts and coupling patterns.[2][5] The bromine atom at the 6-position will influence the chemical shifts of adjacent protons (H-5 and H-7) and will simplify the coupling pattern in that region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Rationale

NucleusPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale & Comparative Insights
H-3 ~7.0 - 7.5~100 - 105This proton is on the electron-rich pyrazole ring. Its chemical shift is sensitive to substituents at the 2-position.[5]
H-4 ~7.2 - 7.8~115 - 120Coupled to H-5. Shift influenced by the fused ring system.
H-5 ~7.0 - 7.5~130 - 135Coupled to H-4. Expected to be a doublet. Its shift will be influenced by the adjacent bromine.
H-7 ~8.2 - 8.7~140 - 145Deshielded due to proximity to the bridgehead nitrogen and influenced by the adjacent bromine. Expected to be a singlet or a narrow doublet.
C-2 -~145 - 150Attached to the carboxylic acid group.
C-6 -~110 - 115Directly attached to bromine, its signal will be significantly influenced (ipso-effect).
COOH ~12.0 - 14.0~160 - 165Broad singlet, chemical shift is concentration and solvent dependent.
Experimental Protocol: Acquiring and Assigning NMR Spectra

Step-by-Step Methodology

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The solvent must fully dissolve the sample and should not have signals that overlap with analyte signals.

    • Procedure: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. This provides the initial overview of proton environments, integrations (proton count), and coupling patterns (J-coupling), which reveals adjacent protons.

  • 1D ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This shows a single peak for each unique carbon atom in the molecule, providing a carbon count and information about the electronic environment of each carbon.

  • 2D COSY (Correlation Spectroscopy):

    • Rationale: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Procedure: A standard COSY experiment will show cross-peaks between protons that are on adjacent carbons (e.g., between H-4 and H-5). This is fundamental for mapping out the spin systems of the pyridine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Rationale: This experiment correlates each proton signal with the carbon signal to which it is directly attached.

    • Procedure: An HSQC spectrum will show a cross-peak for each C-H bond, allowing for the unambiguous assignment of carbon signals that have attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Rationale: This is a crucial experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Procedure: HMBC correlations are key to placing the substituents correctly. For instance, the proton at H-7 should show a correlation to C-5 and C-6, and the proton at H-3 will show correlations to the C-2 of the carboxylic acid, confirming the overall structure.

NMR Data Interpretation Logic

G cluster_0 1D Spectra cluster_1 2D Spectra H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems C13 ¹³C NMR (Carbon Count) Assignment Final Structure Assignment C13->Assignment HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC Assigns Protons in Spin System HSQC->C13 Assigns Protonated Carbons HMBC HMBC (Long-range ¹H-¹³C Correlation) HSQC->HMBC Anchor for long-range correlations HMBC->Assignment Connects Fragments & Quaternary Carbons

Caption: Logic flow for NMR-based structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental formula of a compound (via High-Resolution Mass Spectrometry, HRMS) and offers structural information through the analysis of its fragmentation patterns under ionization.

Comparative Fragmentation Analysis

The presence of a bromine atom is a key diagnostic feature in the mass spectrum of this compound derivatives. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotope pattern for the molecular ion and any bromine-containing fragments, which is a powerful confirmation of the presence of bromine in the molecule.[9][10]

Expected Fragmentation Pathways:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant [M-44]⁺ peak.

  • Loss of COOH: Cleavage of the entire carboxylic acid group would result in an [M-45]⁺ peak.

  • Loss of Br•: Cleavage of the C-Br bond would produce an [M-79/81]⁺ fragment.

  • Ring Fragmentation: Subsequent fragmentation of the heterocyclic core, often involving the loss of HCN or related neutral molecules, can provide further structural clues.[11]

Table 3: Comparison of Key Mass Spectrometry Features

FeaturePyrazolo[1,5-a]pyrimidine Derivatives[12]Bromo-heterocycles[9][10]Expected for this compound
Molecular Ion (M⁺) Typically observed, stability depends on substituents.Strong M⁺ peak, often with a clear M+2 peak.A clear M⁺ and M+2 pair of peaks with ~1:1 intensity, confirming one bromine atom.
Primary Fragments Loss of side-chain functional groups, fragmentation of the pyrimidine ring.Loss of Br• radical, loss of HBr.Loss of CO₂ (M-44), loss of •COOH (M-45), and loss of Br• (M-79/81). The resulting fragment ions should also exhibit the Br isotope pattern if they retain the bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology (using Electrospray Ionization - ESI)

  • Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for accurate mass determination.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

    • Acquire the spectrum in positive or negative ion mode. For a carboxylic acid, both modes can be effective ([M+H]⁺ or [M-H]⁻).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass. The software should provide a list of possible formulas within a specified mass tolerance (typically <5 ppm).

    • Confirm that the calculated formula matches the expected C₈H₅BrN₂O₂ and that the measured isotopic pattern matches the theoretical pattern for a compound containing one bromine atom.

Conclusion

The structural analysis of this compound derivatives requires a synergistic approach. While X-ray crystallography offers the ultimate proof of structure in the solid state, it is contingent on successful crystal growth. A comprehensive suite of NMR experiments provides an unparalleled view of the molecule's connectivity and structure in solution. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through isotopic patterns and fragmentation. By integrating the data from these three core techniques, researchers can establish the structure of these medicinally important heterocycles with the highest degree of confidence, paving the way for further drug development and SAR studies.

References

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate.
  • X-ray Crystallography. (n.d.). Creative BioMart.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • X-ray crystallography. (2023, December 29). In Wikipedia.
  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2013). Journal of Chemical Education, 90(1), 126-129.
  • Salem, M. A. I., Mahmoud, M. R., Soliman, E.-S. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2021). Organic Letters, 23(15), 5896-5900.
  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2013). ResearchGate.
  • X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry, 14(3), 331-336.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2014). In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-64). Springer.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). Drug Development Research, 86(7), e70168.
  • Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. (2017). ResearchGate.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2020). Arabian Journal of Chemistry, 13(1), 2137-2151.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). Molecules, 24(18), 3348.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(11), 2530.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega, 4(9), 13836-13847.
  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid. (n.d.). PubChem.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. (n.d.). PubChem.
  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... (n.d.). Filo.
  • X‐Ray Crystal Structure and Moldesign Calculation of 1H‐Pyrazolo [3,4‐c]pyridine. (1987). Journal of Heterocyclic Chemistry, 24(4), 937-940.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (2017). Organic Chemistry: Current Research, 6(3).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1836-1861.
  • Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379.
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2021). Molecules, 26(16), 4991.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Rapid Communications in Mass Spectrometry, 39(12), e10030.
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2739-2743.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). In Gas Chromatography. IntechOpen.
  • Mass spectrometric study of some pyrazoline derivatives. (2013). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Compounds from 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. The strategic introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of this scaffold provides a versatile platform for the synthesis of diverse compound libraries with therapeutic potential. This guide offers an in-depth technical comparison of the biological evaluation of compounds synthesized from 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, drawing upon data from structurally related analogs to inform on potential anticancer, anti-inflammatory, and antimicrobial applications.

The Strategic Advantage of the this compound Scaffold

The this compound moiety is a valuable starting material in medicinal chemistry for several key reasons. The pyrazolo[1,5-a]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, particularly kinases.[1] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The carboxylic acid at the 2-position is readily converted to a variety of functional groups, most commonly carboxamides, which can form crucial hydrogen bond interactions with protein targets.

Comparative Biological Evaluation: A Multi-faceted Analysis

While direct biological data on derivatives of this compound is emerging, a wealth of information on analogous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine structures provides a strong predictive framework for their potential activities.

Anticancer Activity: Targeting the Kinome and Beyond

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of potent protein kinase inhibitors.[1] Derivatives have shown significant activity against a range of kinases implicated in cancer progression.

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Cancer Cell Line(s)Reference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkA1.7-[2]
Pyrazolo[1,5-a]pyrimidine-3-carbonitrilesCDK2Comparable to RoscovitineHCT-116, MDA-MB-231[3]
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxamidesNot specified8.85 - 19.84 µMHep-2, MCF-7[4]
Pyrazolo[4,3-e][2][4][5]triazolopyrimidinesEGFR7.01 - 48.28 µMHCC1937, HeLa[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Promotes Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridine Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases. Pyrazole and its fused derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and mitogen-activated protein kinases (MAPKs).[7][8]

Compound ClassTarget(s)In Vitro/In Vivo ModelKey FindingsReference
Pyrazolo[1,5-a]quinazoline-3-carboxamidesMAPKs (JNK1/2/3, ERK2, p38α)LPS-induced NF-κB in THP-1 cellsIC50 < 50 µM[7][8]
Pyrazole derivativesCOX-2Carrageenan-induced paw edema in ratsSignificant edema reduction[7]
Pyrazolo[4,3-c]pyridinesPro-inflammatory cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated macrophagesInhibition of cytokine release[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[10]

  • Cell Culture: Culture monocytic cell lines (e.g., THP-1) or primary macrophages in appropriate media. Differentiate THP-1 monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the test compounds and calculate IC50 values.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[11][12]

Compound ClassTarget Organism(s)MIC (µg/mL)Key FindingsReference
Pyrazolo[1,5-a]pyrimidine derivativesGram-positive and Gram-negative bacteria0.062 - 0.50Excellent antibacterial activity[12][13]
Pyrazole-derived hydrazonesS. aureus, A. baumannii0.78 - 1.56Potent growth inhibitors, effective against biofilms[11]
Pyrazolo[1,5-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv0.0025 - 0.0067Potent antitubercular activity[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization Start 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid Amidation Amidation with various amines Start->Amidation Library Library of Carboxamide Derivatives Amidation->Library Anticancer Anticancer Screening (e.g., MTT Assay) Library->Anticancer Anti_inflammatory Anti-inflammatory Screening (e.g., Cytokine Release Assay) Library->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Library->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Anti_inflammatory->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_vivo In Vivo Efficacy and Toxicity Studies Mechanism->In_vivo Lead Lead Compound In_vivo->Lead

Concluding Remarks and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on the extensive research on structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs, it is anticipated that derivatives of this starting material will exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this versatile scaffold. Future work should focus on the synthesis and direct biological testing of a diverse library of compounds derived from this compound to establish definitive structure-activity relationships and identify lead candidates for further preclinical and clinical development.

References

  • Hass, J., et al. (2010). Picolinamide-substituted pyrazolo[1,5-a]pyrimidines as Trk inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4559-4563.
  • Ali, G. M. E., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 134, 118535.
  • Mukhtar, Y. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103513.
  • El-Gamal, M. I., et al. (2011). Design, synthesis and biological evaluation of novel pyrazolo-[4,3-e][2][4][5]triazolopyrimidine derivatives as potential anticancer agents. Molecules, 16(7), 6079-6092.
  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
  • De, P., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 104(8), 1115-1119.
  • Al-Omair, M. A., et al. (2019). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments.
  • Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
  • Abdel-Aziz, A. A.-M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1150-1175.
  • El-Sayed, N. N. E., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6598.
  • Baker, D., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-361.
  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(5), 553-557.
  • Al-Tel, T. H. (2025).

Sources

A Comparative Guide to Catalytic Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and agents targeting central nervous system disorders. The specific analogue, 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, serves as a crucial intermediate for drug discovery, where the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, and the carboxylic acid group allows for amide bond formation or other modifications to modulate physicochemical properties.

The efficient construction of this bicyclic system is paramount. Synthesis typically relies on the formation of the pyrazole ring fused to a pyridine precursor. This guide provides an in-depth comparative analysis of various catalytic strategies applicable to the synthesis of this target molecule and its derivatives. We will explore the mechanistic underpinnings, operational parameters, and relative merits of transition metal catalysis, metal-free oxidative methods, and classical acid/base-catalyzed cyclizations, supported by experimental data from seminal literature.

General Synthetic Blueprints & Key Disconnections

The assembly of the pyrazolo[1,5-a]pyridine core generally involves the reaction of an N-aminopyridine species with a three-carbon (C3) synthon. The choice of catalyst is critical as it dictates the reaction mechanism, regioselectivity, and overall efficiency. The primary disconnection strategies focus on the formation of the N-N bond and the C2-C3 bond of the pyrazole ring.

cluster_main General Retrosynthesis Target Pyrazolo[1,5-a]pyridine Core SM1 N-Aminopyridinium Ylide (N-N Pre-formed) Target->SM1 [3+2] Cycloaddition (Path A) SM3 Substituted Pyridine Target->SM3 Annulation (Path B) SM2 C3 Synthon (Alkynes, Alkenes, α,β-Unsaturated Carbonyls) SM4 N-N Synthon + C3 Synthon (Hydrazones, β-Ketoesters) cluster_rh Rhodium-Catalyzed Multicomponent Reaction Aldehyde Aldehyde Rh_Catalyst Rh(II) Catalyst Aldehyde->Rh_Catalyst Ylide Ylide Ylide->Rh_Catalyst Aminopyrazole Aminopyrazole Intermediate Rh-Associated Intermediate Aminopyrazole->Intermediate Rh_Catalyst->Intermediate Coordination & Reaction Product Pyrazolo[1,5-a]pyridine Derivative Intermediate->Product Cyclization & Catalyst Turnover

Caption: Workflow for a Rhodium-catalyzed multicomponent synthesis.

II. Metal-Free & Organocatalytic Strategies

Driven by green chemistry principles, metal-free approaches have gained significant traction. These methods often rely on inexpensive, readily available reagents and avoid issues of toxic metal contamination in the final product.

Acetic Acid (AcOH) and O₂ Promoted Dehydrogenative Coupling

An elegant and environmentally benign approach involves a cross-dehydrogenative coupling (CDC) reaction promoted by acetic acid and molecular oxygen (from air) as the terminal oxidant.

  • Mechanism & Application: This method facilitates the reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds (like β-ketoesters). [1][2]The reaction proceeds under catalyst-free conditions, where acetic acid promotes an oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. [1][2]This approach boasts high atom economy as the only byproduct is water.

  • Expert Insight: While technically "catalyst-free" in the metallic sense, acetic acid plays a crucial role as both a solvent and a promoter. The reaction often requires elevated temperatures (reflux), but the operational simplicity and favorable environmental profile make it highly attractive for large-scale synthesis. Yields are frequently high, often exceeding 80-90% for suitable substrates. [2]

TEMPO-Mediated Oxidative Annulation

The use of stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) provides a powerful metal-free alternative for oxidative cyclizations.

  • Mechanism & Application: A recently developed protocol uses TEMPO to mediate a [3+2] annulation–aromatization cascade between N-aminopyridines and α,β-unsaturated compounds. [3]This method offers excellent regioselectivity and operates under mild conditions, providing access to a wide range of multi-substituted pyrazolo[1,5-a]pyridines in good to excellent yields. [3]

  • Expert Insight: This strategy is particularly valuable for its predictability and high functional group tolerance. The ability to modify complex, bioactive molecules late-stage demonstrates the robustness of the TEMPO-mediated approach. [3]

Comparative Performance Analysis

The selection of an optimal catalytic system depends on several factors including cost, scalability, substrate scope, yield, and adherence to green chemistry principles.

Catalytic StrategyCatalyst / ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Copper Catalysis Cu(I) or Cu(II) saltsOrganic solvent, 25-100 °C60-95%Low cost, high versatility, broad substrate scope. [4][5][6]Potential metal contamination, may require ligands.
Rhodium MCR Rh₂(OAc)₄Toluene, 80-110 °C70-98%High atom economy, rapid diversity generation. [7]High cost of catalyst, may not be suitable for simple core synthesis.
AcOH/O₂ CDC Acetic Acid / O₂ (Air)Acetic Acid, Reflux80-95%Extremely low cost, environmentally friendly, high atom economy. [1][2]High temperatures required, may have limited substrate scope.
TEMPO Annulation TEMPOToluene, 100 °C75-98%Metal-free, high regioselectivity, mild conditions. [3]Reagent cost can be higher than simple acids/bases.
Classical Acid/Base Pyridine, KOH, AcOHEthanol/DMF, Reflux50-85%Simple, inexpensive reagents, well-established. [8][9]Often requires stoichiometric promoters, yields can be moderate.

Detailed Experimental Protocols

Protocol 1: Acetic Acid and O₂-Promoted Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxylate Ester (Model for Target Synthesis)

[2]

  • To a 50 mL round-bottom flask, add the starting N-amino-2-iminopyridine (3 mmol, 1.0 equiv) and the appropriate β-ketoester (e.g., ethyl 4-bromo-2-chloroacetoacetate) (3 mmol, 1.0 equiv).

  • Add glacial acetic acid (15 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 130 °C under an O₂ atmosphere (1 atm, balloon) or open to the air.

  • Stir the reaction vigorously for 18-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pyrazolo[1,5-a]pyridine ester.

  • The final carboxylic acid can be obtained by standard saponification (e.g., LiOH in THF/H₂O).

Protocol 2: TEMPO-Mediated [3+2] Annulation–Aromatization

[3]

  • In an oven-dried Schlenk tube under an argon atmosphere, dissolve the N-aminopyridine (0.2 mmol, 1.0 equiv) and the α,β-unsaturated compound (e.g., an acrylate ester) (0.3 mmol, 1.5 equiv) in toluene (2.0 mL).

  • Add TEMPO (0.6 mmol, 3.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to yield the desired pyrazolo[1,5-a]pyridine product.

Conclusion and Recommendations

The synthesis of this compound can be approached through several effective catalytic strategies.

  • For scalability and green chemistry , the Acetic Acid/O₂-promoted Cross-Dehydrogenative Coupling is a superior choice. Its use of inexpensive reagents and air as the oxidant makes it highly appealing for industrial applications, despite the high reaction temperatures. [1][2]

  • For versatility and functional group tolerance in a research or discovery setting, copper-catalyzed methods offer a robust and reliable option with a vast precedent in the literature. [4][5]The TEMPO-mediated annulation is also a powerful, modern alternative that ensures high regioselectivity under metal-free conditions. [3]

  • Transition metals like Palladium and Rhodium are best reserved for strategic applications. Palladium is invaluable for synthesizing key precursors via carbonylation, [10]while Rhodium excels in rapidly building molecular complexity through multicomponent reactions. [7] Ultimately, the optimal catalyst is dictated by the specific needs of the researcher. For producing the core scaffold of the title compound, a preliminary investigation comparing the AcOH/O₂ system against a well-established copper-catalyzed protocol would be a logical and efficient starting point for process optimization.

References

  • Reddy, R. et al. Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry. [Link]
  • Yadav, V. et al.
  • Ren, J. et al.
  • Mondal, S. et al. Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)
  • Castillo, J. C. et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
  • Gouda, M. A. et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Gouda, M. A. et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Yadav, V. et al.
  • Abdel-Wahab, B. F. et al.
  • Gomha, S. M. et al. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]
  • Various Authors. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • García Mancheño, O. et al. Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. Symmetry. [Link]
  • Kendall, J. D. et al. Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. Tetrahedron Letters. [Link]
  • Gomha, S. M. et al. Synthesis of pyrazolo[1,5-a]pyrimidines.
  • Askar, A. A. et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. [Link]
  • Lin, S. et al. Rh(III)-catalyzed Synthesis of Pyrazolo[1,2-a]cinnolines from Pyrazolidinones and Diazo compounds.
  • Wang, J. et al.
  • Varma, R. R. et al. Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. Semantic Scholar. [Link]
  • Singh, P. P. et al. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Kumar, S. et al. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Longdom Publishing. [Link]
  • Singh, P. P. et al. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]
  • van der Vlag, R. et al. A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.

Sources

A Comparative Spectroscopic Analysis of 6-bromo- and 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant biological activity. The targeted introduction of halogen atoms onto this scaffold is a common strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two closely related analogs: 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid and 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid.

Understanding the distinct spectroscopic signatures of these compounds is paramount for unambiguous identification, purity assessment, and the interpretation of structural data in drug development and quality control. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a predictive yet robust comparison across ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.

Experimental Workflow: A Validated Approach

The characterization of novel or synthesized heterocyclic compounds requires a multi-faceted spectroscopic approach to ensure structural confirmation. The following workflow represents a self-validating system for the analysis of the title compounds.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation syn Synthesis of Halogenated Pyrazolo[1,5-a]pyridine Derivatives pur Purification (Crystallization/Chromatography) syn->pur nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pur->nmr Sample Submission ms Mass Spectrometry (HRMS) pur->ms Sample Submission ir FT-IR Spectroscopy pur->ir Sample Submission uv UV-Vis Spectroscopy pur->uv Sample Submission struct_elucid Structure Elucidation nmr->struct_elucid ms->struct_elucid ir->struct_elucid uv->struct_elucid data_comp Comparative Analysis of 6-Br vs. 6-Cl Analogs struct_elucid->data_comp report Final Report & Archiving data_comp->report

Caption: A generalized workflow for the synthesis, purification, and comprehensive spectroscopic characterization of halogenated pyrazolo[1,5-a]pyridine-2-carboxylic acids.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The substitution of a chloro with a bromo group at the 6-position of the pyrazolo[1,5-a]pyridine ring system induces subtle yet predictable changes in the chemical shifts of the aromatic protons and carbons. These differences arise from the interplay of inductive and anisotropic effects of the halogen atoms.[1]

Causality Behind Experimental Choices: High-resolution NMR experiments (e.g., 500 MHz or higher) are recommended to resolve the fine couplings between the aromatic protons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for the unambiguous assignment of proton and carbon signals, respectively.[2]

Predicted ¹H NMR Chemical Shifts (δ, ppm)

The electronegativity of chlorine is greater than that of bromine, leading to a more pronounced electron-withdrawing inductive effect. This generally results in a greater deshielding of the neighboring protons in the chloro-derivative compared to the bromo-analog. The protons on the pyridine ring are expected to be most affected.

Proton 6-chloro analog (Predicted) 6-bromo analog (Predicted) Rationale for Difference
H-3~7.20~7.20Minimal inductive effect from the distant halogen.
H-5~7.65~7.75The H-5 proton in the bromo compound is expected to be slightly downfield due to the magnetic anisotropy of bromine.
H-7~8.60~8.75The 'peri' effect of the larger bromine atom can influence the chemical shift of the H-7 proton.
COOH~13.0~13.0The acidic proton is highly dependent on solvent and concentration, with minimal influence from the halogen.
Predicted ¹³C NMR Chemical Shifts (δ, ppm)

In ¹³C NMR, the "heavy atom effect" of bromine is a dominant factor, causing a significant upfield shift (shielding) of the directly attached carbon (C-6) compared to the chloro-substituted carbon.[3] The other carbon atoms in the ring system will experience more subtle changes based on inductive effects.

Carbon 6-chloro analog (Predicted) 6-bromo analog (Predicted) Rationale for Difference
C-2~145.0~145.0Minimal influence from the halogen at the 6-position.
C-3~112.0~112.0Minimal influence.
C-5~120.0~122.0The carbon chemical shifts will be influenced by the electronegativity of the attached halogen.[3]
C-6~130.0~118.0Strong shielding "heavy atom effect" from bromine.
C-7~140.0~140.0Minor differences expected.
C-8a~142.0~142.0Minor differences expected.
COOH~165.0~165.0The carboxylic acid carbon is largely unaffected by the remote halogen substituent.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The spectra of both the 6-bromo and 6-chloro analogs will be dominated by the vibrations of the carboxylic acid and the aromatic rings. The key distinguishing feature will be the C-X stretching vibration.

Trustworthiness of Protocols: The use of an Attenuated Total Reflectance (ATR) accessory for FT-IR analysis is recommended for solid samples as it requires minimal sample preparation and provides reproducible results.

Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C-H (Aromatic)3100-3000Aromatic C-H stretching vibrations.[4]
C=O (Carboxylic Acid)1720-1680Carbonyl stretch, potentially shifted by conjugation with the ring system.
C=C & C=N (Aromatic)1600-1450In-ring stretching vibrations of the pyrazolo[1,5-a]pyridine core.[4]
C-Cl Stretch850-550Characteristic stretching vibration for the C-Cl bond.[5]
C-Br Stretch690-515The C-Br stretch occurs at a lower frequency than C-Cl due to the greater mass of bromine.[5]

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining information about the isotopic distribution of halogenated compounds. The presence of chlorine and bromine, with their characteristic isotopic patterns, provides a definitive diagnostic tool.

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the standard for obtaining accurate mass measurements, which can confirm the elemental composition of the parent ion.

G mol_ion Molecular Ion [M]⁺ frag1 [M-COOH]⁺ Loss of Carboxylic Acid mol_ion->frag1 α-cleavage frag2 [M-X]⁺ Loss of Halogen mol_ion->frag2 Halogen cleavage frag3 Further Ring Fragmentation frag1->frag3 frag2->frag3

Caption: A simplified representation of potential fragmentation pathways for halogenated pyrazolo[1,5-a]pyridine-2-carboxylic acids in a mass spectrometer.

Isotopic Patterns and Fragmentation
  • 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid (C₈H₅ClN₂O₂): The molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid (C₈H₅BrN₂O₂): The molecular ion peak (M⁺) will be accompanied by an M+2 peak of nearly equal intensity, which is the hallmark of a single bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1).

Common fragmentation patterns are expected to involve the loss of the carboxylic acid group (-COOH) and the halogen atom (Cl or Br).[6][7][8] The relative abundance of these fragment ions can provide further structural insights.

Compound Formula Calculated Monoisotopic Mass Key Isotopic Peaks
6-chloro analogC₈H₅³⁵ClN₂O₂196.0039M⁺ (100%), M+2 (~32%)
6-bromo analogC₈H₅⁷⁹BrN₂O₂240.9514M⁺ (100%), M+2 (~98%)

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation and the nature of substituents. The pyrazolo[1,5-a]pyridine system is an aromatic chromophore that will exhibit characteristic absorption bands in the UV region.[9]

Experimental Considerations: The choice of solvent can influence the position and intensity of absorption maxima (λmax). It is crucial to use a consistent, UV-transparent solvent (e.g., methanol or acetonitrile) for comparative measurements.

Both the 6-bromo and 6-chloro analogs are expected to display similar UV-Vis profiles, with multiple absorption bands corresponding to π → π* transitions within the aromatic system. The halogen substituents are likely to cause a slight bathochromic (red) shift of the λmax compared to the unsubstituted parent compound due to their ability to donate lone pair electrons into the aromatic π-system. The difference in λmax between the bromo and chloro derivatives is anticipated to be minimal, though the bromo-compound may show a marginally longer wavelength absorption due to the greater polarizability of bromine.[10]

Conclusion

The spectroscopic differentiation between 6-bromo- and 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid is readily achievable through a combination of standard analytical techniques. The most definitive distinctions are observed in:

  • ¹³C NMR Spectroscopy: The "heavy atom effect" of bromine results in a significant upfield shift of the C-6 signal.

  • Mass Spectrometry: The characteristic isotopic patterns of chlorine (M⁺/M+2 ≈ 3:1) and bromine (M⁺/M+2 ≈ 1:1) are unambiguous identifiers.

  • FT-IR Spectroscopy: The C-Br stretching vibration appears at a lower wavenumber than the C-Cl stretch.

While ¹H NMR and UV-Vis spectroscopy show more subtle differences, they provide essential information for the complete structural confirmation and characterization of these important heterocyclic compounds. This guide provides a robust framework for researchers to anticipate and interpret the spectroscopic data for these and similar halogenated derivatives.

References

  • Substituent Effects on the [N–I–N]+ Halogen Bond - ACS Publications. (2016).
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC - NIH. (n.d.). NIH.
  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. (n.d.). Modgraph.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). ejournal.upi.edu. [Link]
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025).
  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram. (n.d.).
  • 15.
  • Infrared Spectroscopy. (n.d.). CDN.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]
  • mass spectra - fragmentation p
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (n.d.).
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). MDPI. [Link]

Sources

Assessing the Novelty of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with therapeutic potential is a continuous endeavor. The pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth technical assessment of the novelty of a specific, yet underexplored, class of compounds: derivatives of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid .

While the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families have been extensively investigated as inhibitors of various kinases, a noticeable gap in the scientific literature exists for derivatives of the 2-carboxylic acid isomer, particularly those bearing a bromine atom at the 6-position. This guide will objectively compare the hypothetical potential of these novel derivatives with established alternatives, providing a framework for their synthesis and biological evaluation.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyridine and its aza-bioisostere, pyrazolo[1,5-a]pyrimidine, are bicyclic heteroaromatic systems that mimic the purine core of ATP. This structural similarity allows them to act as competitive inhibitors in the ATP-binding pocket of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

Numerous pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have been developed, targeting kinases such as CDK9, CK2, and Tropomyosin receptor kinases (Trks).[4][5][6] For instance, Larotrectinib and Entrectinib, both featuring a pyrazolo[1,5-a]pyrimidine core, are approved drugs for the treatment of cancers with NTRK gene fusions.[5]

Assessing the Novelty: The Untapped Potential of this compound Derivatives

Despite the extensive research into the pyrazolo[1,5-a]pyridine scaffold, a thorough review of the current scientific literature and patent landscape reveals a significant lack of data on the synthesis and biological activity of derivatives of This compound . While the parent compound and its ethyl ester are commercially available, indicating their use as building blocks, published studies detailing the exploration of their derivative space are conspicuously absent.

This presents a unique opportunity for the discovery of novel kinase inhibitors with potentially distinct structure-activity relationships (SAR) and intellectual property landscapes. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functionalities to probe interactions with specific kinase targets.

Hypothetical Performance Comparison with Established Alternatives

To contextualize the potential of these novel derivatives, we can draw comparisons with well-characterized pyrazolo[1,5-a]pyridine-based kinase inhibitors. The following table summarizes the reported biological activity of selected alternative compounds. The data for the novel 6-Bromopyrazolo[1,5-a]pyridine-2-carboxamide derivatives are presented as "To Be Determined" to highlight their novelty.

Compound/Derivative ClassTarget Kinase(s)Reported IC₅₀ (nM)Key Structural FeaturesReference
Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors TrkA, TrkB, TrkC<1 - 100Varied substitutions at positions 3 and 5[5]
Pyrazolo[1,5-a]pyrimidine-based CDK9 Inhibitors CDK9Potent activity reportedPyrazolo[1,5-a]pyrimidine core[6]
5-anilinopyrazolo[1,5-a]pyrimidine CK2 Inhibitors CK2Potent in vitro and in vivo activity5-anilino substitution[4]
Novel 6-Bromopyrazolo[1,5-a]pyridine-2-carboxamide Derivatives To Be DeterminedTo Be Determined6-bromo and 2-carboxamide substitutionsNovel

Experimental Roadmap for Synthesis and Evaluation

To unlock the potential of these novel derivatives, a systematic approach to their synthesis and biological characterization is necessary.

Proposed Synthetic Workflow

The synthesis of a library of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxamide derivatives can be readily achieved through standard amide coupling protocols, starting from the commercially available this compound.

G start This compound coupling Amide Coupling Reagents (e.g., HATU, HOBt, EDCI) start->coupling amine Diverse Primary/Secondary Amines amine->coupling base Base (e.g., DIPEA, Et3N) coupling->base product Library of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxamide Derivatives base->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Proposed synthetic workflow for generating a library of novel derivatives.

Step-by-Step Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Kinase Inhibition Assay Workflow

The synthesized derivatives should be screened against a panel of relevant kinases to identify their biological targets and determine their potency. A common method for this is a luminescence-based kinase assay that measures ATP consumption.

G compound Test Compound (Derivative) reaction Kinase Reaction compound->reaction kinase Kinase Enzyme kinase->reaction atp ATP atp->reaction substrate Substrate substrate->reaction adp_detection ADP Detection Reagent reaction->adp_detection luminescence Luminescence Measurement adp_detection->luminescence ic50 IC50 Determination luminescence->ic50

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of analogs derived from this core, with a particular focus on translating early-stage, cell-free, and cell-based findings into meaningful outcomes in preclinical animal models. We will dissect the experimental journey from initial screening to in vivo validation, offering insights into the causal relationships behind methodological choices and the interpretation of comparative data.

The Scientific Rationale: From Benchtop to Preclinical Models

The transition from a promising in vitro "hit" to a viable in vivo "lead" is a critical and often challenging phase in drug development. In vitro assays provide a controlled environment to probe the direct interaction of a compound with its molecular target or its effect on cellular pathways. However, these systems lack the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that profoundly influences a drug's behavior in a living organism. Therefore, a carefully designed suite of in vitro and in vivo experiments is paramount to building a comprehensive efficacy profile.

This guide will explore this transition through the lens of pyrazolo[1,5-a]pyridine analogs, a class of compounds investigated for diverse therapeutic applications, including oncology and infectious diseases.

In Vitro Efficacy Assessment: The First Step in Characterization

The initial evaluation of novel chemical entities invariably begins with in vitro assays to determine their potency and mechanism of action. For pyrazolo[1,5-a]pyridine analogs, these assays are tailored to their intended therapeutic target.

Case Study 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their potential as anti-Mycobacterium tuberculosis (Mtb) agents.[1][2]

  • Bacterial Strains: Mycobacterium tuberculosis H37Rv (drug-susceptible) and clinically isolated multidrug-resistant (MDR-TB) strains are used.

  • Assay Method: A microplate-based Alamar Blue assay is employed to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Bacterial cultures are grown to mid-log phase and diluted. b. The pyrazolo[1,5-a]pyridine analogs are serially diluted in a 96-well plate. c. The bacterial suspension is added to each well. d. Plates are incubated for 7 days at 37°C. e. Alamar Blue reagent is added, and plates are re-incubated. f. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Compound IDTargetIn Vitro AssayH37Rv MIC (μM)MDR-TB Strain MIC (μM)
5k MtbAlamar Blue0.0030.006 - 0.024
ReferenceMtbAlamar Blue>10>10

Data synthesized from publicly available research.[1][2]

Case Study 2: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Another class of related compounds, pyrazolo[1,5-a]pyrimidines, has been investigated as potent and selective inhibitors of Pim-1 kinase, a target in oncology.[3]

  • Target Enzyme: Recombinant human Pim-1 kinase.

  • Assay Method: A radiometric filter binding assay or a fluorescence-based assay is used to measure kinase activity.

  • Procedure: a. The kinase, a substrate peptide, and ATP (spiked with ³³P-ATP for radiometric assays) are combined in assay buffer. b. The pyrazolo[1,5-a]pyrimidine analogs are added at varying concentrations. c. The reaction is incubated at room temperature. d. For radiometric assays, the reaction mixture is spotted onto a filter membrane, which is then washed to remove unincorporated ATP. e. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured. f. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Compound IDTargetIn Vitro AssayPim-1 IC50 (nM)
Analog A Pim-1Radiometric15
Analog B Pim-1Radiometric28

Illustrative data based on findings for this class of compounds.[3]

The Crucial Transition: In Vivo Efficacy Validation

Positive in vitro data is the gateway to in vivo testing. These studies are designed to determine if the observed potency translates to a therapeutic effect in a complex biological system.

Case Study 1: In Vivo Antitubercular Efficacy in a Mouse Model

The most promising antitubercular pyrazolo[1,5-a]pyridine-3-carboxamide, compound 5k , was advanced to an in vivo mouse model of tuberculosis.[1][2]

  • Animal Model: BALB/c mice.

  • Infection: Mice are infected intravenously with an autoluminescent strain of Mycobacterium tuberculosis H37Ra.

  • Treatment: Compound 5k is administered orally once daily for a specified duration.

  • Efficacy Readout: The bacterial burden in the lungs, spleen, and other organs is quantified at the end of the treatment period by measuring luminescence or by plating tissue homogenates for colony-forming units (CFUs).

  • Data Analysis: The reduction in bacterial load in treated mice is compared to that in vehicle-treated control mice.

Compound IDAnimal ModelDosing RegimenEfficacy Readout% Reduction in Bacterial Load (Lungs)
5k BALB/c Mice50 mg/kg, QDLuminescenceSignificant reduction observed

Data based on published results.[1][2]

Case Study 2: In Vivo Anticancer Efficacy of Pyrazolopyridine Derivatives

In a separate study, pyrazolopyridine derivatives were evaluated for their anticancer activity in an Ehrlich ascites carcinoma (EAC) mouse model.[4]

  • Animal Model: Swiss albino mice.

  • Tumor Implantation: Mice are inoculated intraperitoneally with EAC cells.

  • Treatment: The pyrazolopyridine analogs are administered intraperitoneally for a defined period after tumor implantation.

  • Efficacy Readouts:

    • Tumor weight and volume.

    • Mean survival time of the mice.

    • Hematological parameters (RBC, WBC, hemoglobin).

  • Data Analysis: The inhibition of tumor growth and the increase in lifespan in treated mice are compared to the control group.

Compound IDAnimal ModelEfficacy Readout% Inhibition of Tumor Growth
Compd. 4 EAC MiceTumor Weight47.62%
Compd. 6a EAC MiceTumor Weight47.86%

Data extracted from the cited study.[4]

Visualizing the Workflow and Rationale

To better illustrate the logical flow from in vitro discovery to in vivo validation, the following diagrams outline the key stages and decision points.

InVitro_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Validation Compound_Library Pyrazolo[1,5-a]pyridine Analog Library Primary_Assay Primary Screening (e.g., MIC, IC50) Compound_Library->Primary_Assay High-Throughput Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Assay->Hit_Identification Data Analysis Cellular_Assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Hit_Identification->Cellular_Assay Hit Validation Lead_Selection Lead Candidate Selection Cellular_Assay->Lead_Selection In Vitro to In Vivo Correlation PK_Studies Pharmacokinetic Studies (ADME) Lead_Selection->PK_Studies In Vivo Profiling Efficacy_Model Disease Model (e.g., Mouse Model) PK_Studies->Efficacy_Model Dose Selection InVivo_Efficacy In Vivo Efficacy Demonstration Efficacy_Model->InVivo_Efficacy Therapeutic Outcome

Caption: Workflow from in vitro screening to in vivo efficacy testing.

IVIVE_Concept cluster_in_vitro In Vitro System cluster_in_vivo In Vivo System Potency Potency (IC50/MIC) Translation In Vitro-In Vivo Extrapolation (IVIVE) Potency->Translation Cell_Activity Cellular Activity Cell_Activity->Translation PK Pharmacokinetics (ADME) Efficacy Efficacy (Therapeutic Effect) Translation->PK Predicts Exposure Translation->Efficacy Predicts Response

Caption: Conceptual model of In Vitro-In Vivo Extrapolation (IVIVE).

Conclusion and Future Directions

The comparative analysis of pyrazolo[1,5-a]pyridine analogs demonstrates a clear and logical progression from in vitro discovery to in vivo validation. The high in vitro potency of compounds like the antitubercular agent 5k and the anticancer derivatives 4 and 6a was successfully translated into significant efficacy in relevant animal models.[1][2][4] This underscores the importance of the pyrazolo[1,5-a]pyridine scaffold as a valuable starting point for the development of new therapeutics.

The trustworthiness of this process relies on a self-validating system where in vitro potency must be accompanied by favorable ADME properties to achieve sufficient drug exposure at the target site in vivo. Future work should continue to focus on establishing robust in vitro-in vivo correlations (IVIVC) to improve the predictive power of early-stage assays and accelerate the development of novel drug candidates.

References

  • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[1][2] Source: ACS Medicinal Chemistry Letters. URL:[Link]
  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[3] Source: ACS Medicinal Chemistry Letters. URL:[Link]
  • Title: Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.[4] Source: BioNanoScience. URL:[Link]
  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[5] Source: RSC Publishing. URL:[Link]
  • Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.[6] Source: Drug Metabolism and Disposition. URL:[Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics, notably as kinase inhibitors in oncology and for the treatment of neurological disorders. The targeted synthesis of specific derivatives, such as 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, is of paramount importance. This guide provides an in-depth, objective comparison of a traditional, established multi-step synthesis route against a modern, efficiency-focused benchmark method, offering researchers and drug development professionals critical insights into optimizing the production of this key intermediate.

Introduction to the Synthetic Challenge

The synthesis of substituted pyrazolo[1,5-a]pyridines, while well-established in principle, is often plagued by challenges related to regioselectivity, reaction efficiency, and scalability. Traditional methods frequently suffer from low overall yields and necessitate laborious purification steps, such as column chromatography, which are undesirable in a large-scale production environment. As highlighted in recent patent literature, existing processes for similar isomers can have yields of less than 10%[1]. This underscores the critical need for improved, more efficient synthetic strategies.

This guide will dissect two distinct approaches to the synthesis of this compound:

  • Method A: The Established Multi-Step Synthesis. This approach is based on a classical multi-step sequence involving the formation and isolation of key intermediates.

  • Method B: The Benchmark One-Pot Microwave-Assisted Synthesis. This modern approach leverages process intensification techniques to enhance reaction rates, reduce waste, and improve overall efficiency.

Method A: The Established Multi-Step Synthesis

This method follows a conventional three-step pathway: N-amination of a pyridine precursor, a [3+2] cycloaddition reaction, and subsequent saponification of the resulting ester. Each intermediate is typically isolated and purified before proceeding to the next step.

Experimental Protocol

Step 1: Synthesis of 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

  • To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-(2,4,6-trimethylbenzoyl)sulfonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash with cold dichloromethane to yield the N-aminopyridinium salt as a solid.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • Suspend the 1-amino-3-bromopyridin-1-ium salt (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq), to the suspension.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Step 3: Synthesis of this compound

  • Dissolve the purified ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH, 3.0 eq).

  • Reflux the reaction mixture for 4-6 hours[2].

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Workflow Diagram for Method A

Established_Multi-Step_Synthesis cluster_0 Step 1: N-Amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis A 3-Bromopyridine C 1-amino-3-bromopyridin-1-ium salt A->C 12-18h, RT B Aminating Agent B->C E Ethyl 6-bromopyrazolo[1,5-a]pyridine- 2-carboxylate C->E K₂CO₃, DMF 8-12h, 80-100°C D Ethyl Propiolate D->E G 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid E->G 4-6h, Reflux F NaOH, EtOH/H₂O F->G

Caption: Workflow for the established multi-step synthesis.

Method B: The Benchmark One-Pot Microwave-Assisted Synthesis

This modern, benchmark method streamlines the synthesis by combining the cycloaddition and hydrolysis steps into a one-pot procedure, leveraging the efficiency of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and potentially improve yields.

Experimental Protocol

Step 1: Synthesis of 1-amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

This step is identical to Step 1 in Method A.

Step 2: One-Pot Synthesis of this compound

  • In a microwave-safe reaction vessel, combine the 1-amino-3-bromopyridin-1-ium salt (1.0 eq), ethyl propiolate (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 20-30 minutes. The initial cycloaddition is rapidly followed by in-situ hydrolysis of the ester intermediate under these conditions.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Workflow Diagram for Method B

Benchmark_One-Pot_Synthesis cluster_0 Step 1: N-Amination cluster_1 Step 2: One-Pot Cycloaddition & Hydrolysis A 3-Bromopyridine C 1-amino-3-bromopyridin-1-ium salt A->C 12-18h, RT B Aminating Agent B->C E 6-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid C->E Microwave 20-30 min, 120-140°C D Ethyl Propiolate & K₂CO₃ in EtOH/H₂O D->E Mechanistic_Comparison cluster_A Method A: Stepwise cluster_B Method B: One-Pot A_start N-aminopyridinium salt A_inter Ester Intermediate A_start->A_inter Cycloaddition (8-12h) A_end Final Product A_inter->A_end Hydrolysis (4-6h) Purification_A [Isolation & Chromatography] A_inter->Purification_A B_start N-aminopyridinium salt B_end Final Product B_start->B_end One-Pot Microwave Reaction (20-30 min)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 876379-74-7) is increasingly utilized in medicinal chemistry and drug development.[1] Its unique structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks.

The core principle underpinning this protocol is that all waste containing this compound must be treated as hazardous waste. Due to its chemical properties and associated health warnings, standard disposal methods such as drain disposal are strictly prohibited.[2]

Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the compound's hazard profile. Multiple suppliers consistently classify this chemical with the following hazards.[3][4][5]

Table 1: Hazard Classification for this compound

Hazard StatementClassificationDescription
H302Harmful if swallowedAcute toxicity (oral), Category 4.
H315Causes skin irritationSkin corrosion/irritation, Category 2.[3][5]
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2.[3][5]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3.[3][5]

Personal Protective Equipment (PPE): Adherence to stringent safety protocols is mandatory. When handling this compound, either in pure form or in solution, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133 or European Standard EN 166.[2][6]

  • Hand Protection: Chemically-impermeable gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is essential. For tasks with a higher risk of exposure, additional protective clothing should be worn to prevent skin contact.[2][7]

  • Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to avoid inhalation of dust.[2][7]

The Core Principle: Hazardous Waste Designation

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous.[8][9][10] Based on the known hazard statements, this compound waste is classified as hazardous due to its toxic and irritant properties.

Why Drain Disposal is Prohibited: While some simple carboxylic acids may be neutralized and discharged to a sanitary sewer under specific local guidelines, this practice is unacceptable for this compound.[11][12] The prohibition is based on several factors:

  • Complex Heterocyclic Structure: The molecule's complex, fused-ring structure is not readily biodegradable.[13]

  • Halogenation: The presence of a bromine atom classifies it as a halogenated organic compound. These compounds can be persistent in the environment and may form more toxic byproducts during water treatment processes.[14][15]

  • Toxicity Data: The established hazard classifications confirm its potential to harm human health and aquatic life.

Step-by-Step Disposal Protocol

The following protocol ensures the safe and compliant management of waste from the point of generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is the foundation of safe laboratory waste management.[9]

  • Solid Waste: Collect pure, unreacted this compound, and any lab debris grossly contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid hazardous waste container.

  • Incompatibles: Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, strong acids, or acid chlorides.[6][16]

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposures.

  • Selection: Use only containers approved for hazardous chemical waste. These should be made of a material (e.g., HDPE or glass for liquids) that is compatible with all components of the waste stream.

  • Condition: Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof lid.

  • Headspace: For liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Closure: Keep the waste container sealed at all times, except when actively adding waste.[8][17] Open waste containers are a common and serious regulatory violation.[8]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "this compound" and its CAS number: 876379-74-7 .

  • An accurate list of all other constituents in the container (e.g., solvents, buffers), with estimated percentages.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Storage Limits: Adhere to institutional and federal limits on the volume of waste that can be accumulated and the time it can be stored in an SAA.

Step 5: Arranging for Professional Disposal

Final disposal must be conducted by trained professionals.

  • Contact EHS: When the waste container is nearly full, or if it has been stored for the maximum allowed time, contact your institution's Environmental Health & Safety (EHS) department.

  • Manifest System: The EHS office will arrange for pickup by a licensed hazardous waste disposal company. This initiates the "cradle-to-grave" manifest system, which tracks the waste from your lab to its final treatment or disposal facility, ensuring a documented and compliant process.[8][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste containing this compound.

G start Waste Generated: This compound (Solid, Solution, or Contaminated Debris) characterize Characterize as Hazardous Waste (Based on H-Statements: H302, H315, H319, H335) start->characterize prohibit ACTION: Prohibit Drain Disposal (Rationale: Halogenated, Heterocyclic, Toxic) characterize->prohibit segregate Segregate Waste Stream (Keep separate from non-hazardous & incompatible waste) prohibit->segregate container Select Appropriate Waste Container (Chemically resistant, sealable, non-reactive) segregate->container label Label Container Correctly 'Hazardous Waste' Full Chemical Name & CAS All Components & Hazards container->label store Store in Designated Satellite Accumulation Area (SAA) (Keep container closed, use secondary containment) label->store contact Arrange for Professional Disposal (Contact Institutional EHS for Pickup) store->contact end Document and Record Waste Transfer contact->end

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Armarego, W. L. F., & Li Lin, C. (2003).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Ministry for the Environment, New Zealand. (n.d.). Managing waste that may contain brominated flame retardants.
  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
  • Al-Rimawi, F., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics, 5(1), 1-22.
  • de la Torre, A., et al. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
  • Wäger, P. A., et al. (2020). Investigation of the heterogeneity of bromine in plastic components as an indicator for brominated flame retardants in waste electrical and electronic equipment with regard to recyclability.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 876379-74-7), a heterocyclic building block crucial in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation based on the compound's known and potential hazards.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound is classified with the signal word "Warning" and is associated with several hazard statements.[1][2]

Table 1: GHS Hazard Classification

Hazard CodeHazard StatementPractical Implications for Researchers
H302Harmful if swallowed.[1][3]Accidental ingestion could lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.
H315Causes skin irritation.[1][3]Direct contact with the solid or solutions can cause redness, itching, or inflammation. Proper gloves and a lab coat are essential to prevent skin exposure.
H319Causes serious eye irritation.[1][3]The compound, particularly as a fine dust, can cause significant eye damage. Appropriate eye protection is non-negotiable.
H335May cause respiratory irritation.[1][3]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be done in a ventilated enclosure.

While this compound is not classified for carcinogenicity or reproductive toxicity by OSHA, it is crucial to remember that the toxicological properties have not been fully investigated.[3] Therefore, a conservative approach treating it as potentially hazardous via all routes of exposure is warranted.

Core Protective Measures: A Multi-Layered Defense

A comprehensive safety strategy relies on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This "hierarchy of controls" is fundamental to laboratory safety.

Engineering Controls: Your First Line of Defense

Before any PPE is selected, primary engineering controls must be in place. For a solid compound that can form dust and may cause respiratory irritation, all weighing and handling operations must be conducted within a certified chemical fume hood.[3][4] This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required. Standard safety glasses do not provide a sufficient seal to protect against fine dusts or splashes.[3]

    • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to chemical splash goggles.[3]

  • Hand Protection:

    • Glove Selection: Due to the absence of specific glove breakthrough data for this compound, selection must be based on guidelines for similar halogenated aromatic compounds. Nitrile gloves are a common choice for general laboratory use and offer protection against incidental contact.[4] However, for prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be more appropriate.[5]

    • Crucial Practice: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[3]

  • Body Protection:

    • A flame-retardant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.[6] Ensure the sleeves are long enough to cover the wrist, creating an overlap with your gloves.

  • Respiratory Protection:

    • Standard Handling: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[7]

    • Non-Routine Operations: A NIOSH-approved respirator may be necessary for situations where engineering controls are insufficient, such as cleaning up a large spill or if there's a potential for significant aerosolization outside of a fume hood.[3][7] Use of a respirator requires prior medical clearance, fit-testing, and training.[7]

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow outlines the critical steps from preparation to disposal.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Clear Work Area in Fume Hood gather_sds Review SDS and Gather All Materials prep_area->gather_sds don_ppe Don PPE (Coat, Goggles, Gloves) gather_sds->don_ppe weigh Weigh Compound in Hood (Minimize Dust) don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Perform Chemical Steps (e.g., Dissolution) transfer->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate Experiment Complete spill Spill or Exposure? dissolve->spill dispose_waste Segregate & Label Chemical Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->decontaminate No emergency_proc Execute Emergency Procedures (Section 4) spill->emergency_proc Yes

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol for PPE Usage
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Wash and dry your hands.

    • Put on your selected gloves, pulling the cuffs over the sleeves of your lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove gloves using a "glove-in-glove" technique.

    • Remove the lab coat by folding it inward on itself and store it properly.

    • Remove your goggles.

    • Wash your hands immediately and thoroughly with soap and water.

Emergency Response and Decontamination

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up.

  • Use an inert absorbent material to sweep up the solid, avoiding dust creation.[3]

  • Place the material into a suitable, sealed container for disposal.

  • Decontaminate the area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety office.

Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3] It should be collected in a clearly labeled, sealed container and managed by a licensed professional waste disposal service.[3] Do not dispose of this material down the drain.[3]

References

  • 6-bromoH-pyrazolo[1,5-a]pyridine-2-carboxylic acid - Echemi. (n.d.).
  • This compound | 876379-74-7. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • This compound. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Standard Operating Procedure for Pyridine. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12).
  • Standard Operating Procedure (SOP) for Acutely Toxic Chemicals. (n.d.).
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid - Sigma-Aldrich. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.